5-Cyanothiophene-2-boronic acid
Description
Properties
IUPAC Name |
(5-cyanothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOMEPSYIIQIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400742 | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305832-67-1 | |
| Record name | (5-Cyanothiophen-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Cyanothiophene-2-boronic acid: A Comprehensive Technical Guide for Researchers
CAS Number: 305832-67-1
This technical guide provides an in-depth overview of 5-Cyanothiophene-2-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety and handling guidelines, and its significant applications, particularly in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Core Properties and Specifications
This compound is a substituted thiophene derivative containing both a cyano and a boronic acid functional group. These features make it a versatile reagent in organic synthesis.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 305832-67-1 | [1][2] |
| Molecular Formula | C5H4BNO2S | [1][2] |
| Molecular Weight | 152.97 g/mol | [1] |
| Appearance | White to off-white or pink to beige solid/powder | [3] |
| Melting Point | 125-128 °C | [2] |
| Solubility | Insoluble in water. Soluble in some organic solvents like DMSO and THF. | [3] |
| Purity | Typically ≥97% | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid | [1] |
| InChI | 1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | [1] |
| InChIKey | ZEOMEPSYIIQIND-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(SC(=C1)C#N)B(O)O | [1] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. It is recommended to store it in a freezer at temperatures under -20°C. The compound may be air and light-sensitive.
Applications in Research and Development
The primary application of this compound lies in its utility as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.[4]
The thiophene ring is a prevalent scaffold in many biologically active compounds, and the cyano group can serve as a versatile functional handle for further chemical transformations or as a key interaction point with biological targets. Boronic acids and their derivatives are recognized for their unique ability to form reversible covalent bonds, which has been exploited in the design of enzyme inhibitors and other therapeutic agents.[6][7] While specific antiviral or anticancer activities for compounds directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of boronic acid-containing molecules has shown significant promise in these areas.[8][9]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of utilizing this compound in synthetic chemistry.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Role of this compound in a drug discovery context.
References
- 1. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-Cyanothiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, thorough characterization methodologies, and presents all quantitative data in a clear, accessible format.
Introduction
This compound is a bifunctional organoboron compound incorporating a thiophene ring, a nitrile group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 5-cyanothiophen-2-yl group into a wide range of organic molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals and organic electronic materials.
Synthesis of this compound
The most common and efficient synthetic route to this compound involves a lithiation-borylation sequence starting from 2-bromothiophene-5-carbonitrile. This method offers high yields and regioselectivity.
Synthesis of the Precursor: 2-Bromothiophene-5-carbonitrile
A necessary precursor for the synthesis is 2-bromothiophene-5-carbonitrile. While commercially available, it can also be synthesized from 2-bromothiophene.
Experimental Protocol: Synthesis of 2-Bromothiophene-5-carbonitrile
This protocol is based on a standard cyanation of an aryl bromide.
-
Materials: 2,5-dibromothiophene, Copper(I) cyanide, N,N-Dimethylformamide (DMF), Sodium cyanide (optional, as an additive).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq) and Copper(I) cyanide (1.1 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-bromothiophene-5-carbonitrile.
-
Synthesis of this compound via Lithiation-Borylation
This protocol outlines the conversion of 2-bromothiophene-5-carbonitrile to the target boronic acid.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Bromothiophene-5-carbonitrile, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiophene-5-carbonitrile (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: To the resulting solution of 2-lithiothiophene-5-carbonitrile, add triisopropyl borate (1.2 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to hydrolyze the boronic ester.
-
Work-up and Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by an acid-base extraction. For the latter, dissolve the crude product in an aqueous base (e.g., NaOH), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₄BNO₂S |
| Molecular Weight | 152.97 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-180 °C[2] |
| CAS Number | 305832-67-1[1] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing cyano and boronic acid groups. The proton adjacent to the boronic acid group (at position 3) would likely appear at a lower field than the proton adjacent to the cyano group (at position 4). A broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) may also be observed, which is often exchangeable with D₂O.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon atom attached to the boron (C2) will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The remaining three thiophene ring carbons will appear in the aromatic region.
-
¹¹B NMR (Boron-11 NMR): The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad resonance is expected in the chemical shift range of δ 28-34 ppm, which is characteristic of a trigonal planar (sp² hybridized) boron atom in an aryl boronic acid.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 (broad) | O-H stretching of the boronic acid |
| ~2220-2240 | C≡N stretching of the nitrile group |
| ~1600-1450 | C=C stretching of the thiophene ring |
| ~1350-1400 | B-O stretching |
| ~1200 | C-B stretching |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 153.0056 (for the most abundant isotopes).
-
Fragmentation: Common fragmentation pathways may include the loss of water (H₂O) from the boronic acid moiety, and cleavage of the C-B bond. The presence of the thiophene ring and the nitrile group will also influence the fragmentation pattern.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.
-
Cyanides: Copper(I) cyanide is highly toxic. Handle in a fume hood and wear appropriate PPE. Quench any residual cyanide with an oxidizing agent like bleach before disposal.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for obtaining this valuable building block for applications in drug discovery and materials science. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.
References
Spectral Data and Application of 5-Cyanothiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of 5-Cyanothiophene-2-boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of public experimental spectra, this guide presents expected spectral data based on the compound's structure and analysis of similar molecules. Furthermore, it outlines standardized experimental protocols for acquiring such data and illustrates a key synthetic application of this reagent.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₅H₄BNO₂S.[1][2] It is also known by its IUPAC name, (5-cyanothiophen-2-yl)boronic acid.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₄BNO₂S | [1][2] |
| Molecular Weight | 152.97 g/mol | [2] |
| Exact Mass | 153.0055797 Da | [2] |
| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid | [1][2] |
| CAS Number | 305832-67-1 | [1][2] |
| Appearance | White to cream or yellow powder | [3] |
Spectral Data (Predicted & Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are estimated based on the electron-withdrawing effects of the cyano and boronic acid groups on the thiophene ring.
¹H NMR (Proton NMR) Predicted Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.3 | s (broad) | 2H | B(OH)₂ |
| ~7.8 | d | 1H | Thiophene H4 |
| ~7.5 | d | 1H | Thiophene H3 |
¹³C NMR (Carbon NMR) Predicted Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 (attached to Boron) |
| ~140 | C5 (attached to Cyano group) |
| ~138 | C4 |
| ~128 | C3 |
| ~115 | -C≡N |
Infrared (IR) Spectroscopy
The expected IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[4][5] An ATR-IR spectrum is noted to be available from Bio-Rad Laboratories, Inc. under catalog number L18523.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |
| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |
| 2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| 1200 - 1000 | Medium | C-H in-plane bending |
| 850 - 800 | Medium | C-S stretch (thiophene ring) |
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the compound. The primary ion observed would likely be the molecular ion or its protonated form in soft ionization techniques.
| m/z | Ion Type |
| 153.0056 | [M]⁺ (Molecular Ion for the most abundant isotopes) |
| 154.0134 | [M+H]⁺ (Protonated Molecule) |
Expected Fragmentation: In mass spectrometry, fragmentation of the molecular ion can provide structural information. For this compound, potential fragmentation pathways could involve the loss of water from the boronic acid group, or cleavage of the boronic acid or cyano groups from the thiophene ring.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer : Once fully dissolved, transfer the solution into a clean 5 mm NMR tube using a pipette. Ensure the liquid height is between 4.0 and 5.0 cm.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum of the clean, empty crystal.
-
Sample Application : Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning : After measurement, retract the pressure arm, and carefully remove the sample. Clean the crystal surface thoroughly with a solvent-moistened wipe.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution : Dilute a small aliquot of the stock solution (e.g., 10 µL) into a larger volume (e.g., 1 mL) of a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation). The final concentration should be in the low µg/mL range.
-
Filtration : If any solid particles are present, filter the final solution through a syringe filter (e.g., 0.22 µm) to prevent clogging the instrument.
-
Data Acquisition :
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum over a suitable m/z range.
-
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is an important reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.
Below is a diagram illustrating the catalytic cycle of a Suzuki-Miyaura coupling reaction, a key application for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide on 5-Cyanothiophene-2-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyanothiophene-2-boronic acid is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of both a boronic acid moiety, enabling palladium-catalyzed cross-coupling reactions, and a cyano group, which can be further functionalized or used to modulate the electronic properties of the molecule. This technical guide provides a comprehensive overview of the structural characteristics, synthetic and crystallization methodologies, and key applications of this compound, with a focus on its role in drug discovery and development.
Introduction
Thiophene-containing compounds are a prominent class of heterocycles in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. The introduction of a boronic acid group at the 2-position and a cyano group at the 5-position of the thiophene ring creates a highly functionalized and reactive molecule. This compound serves as a key intermediate in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the construction of biaryl and heteroaryl-aryl scaffolds that are common motifs in many drug candidates.[1][2][3] The continued interest in boronic acids in drug discovery is evidenced by the growing number of FDA-approved drugs containing this moiety.[4][5][6]
Structural Elucidation
As of the date of this publication, the specific single-crystal X-ray diffraction data for this compound is not publicly available. However, the crystal structure of the parent compound, 2-thiopheneboronic acid, provides valuable insights into the likely solid-state arrangement. Boronic acids are known to form various structures, including dimers and trimers, through intermolecular hydrogen bonding between the boronic acid groups.
Crystallographic Data of a Related Compound: 2-Thiopheneboronic Acid
To provide a reference for the expected structural characteristics, the crystallographic data for 2-thiopheneboronic acid is summarized in the table below. It is anticipated that the crystal packing of this compound will be influenced by the additional cyano group, potentially leading to different intermolecular interactions.
| Parameter | 2-Thiopheneboronic Acid |
| Chemical Formula | C₄H₅BO₂S |
| Formula Weight | 127.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.891(2) |
| b (Å) | 10.453(4) |
| c (Å) | 9.837(4) |
| α (°) | 90 |
| β (°) | 101.45(3) |
| γ (°) | 90 |
| Volume (ų) | 593.5(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.432 |
Note: This data is for the related compound 2-thiopheneboronic acid and is intended for illustrative purposes.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the lithiation of a suitable thiophene precursor followed by reaction with a trialkyl borate and subsequent hydrolysis. A representative synthetic route is outlined below:
Materials:
-
2-Cyanothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-cyanothiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
General Protocol for Crystallization of Arylboronic Acids
Obtaining high-quality crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. The following is a general procedure that can be adapted for this compound.[7][8]
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., water, ethanol, toluene, or a mixture thereof)
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Small-scale solubility tests with various solvents should be performed.
-
Dissolution: The crude boronic acid is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. The solution should be heated to just below the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. The flask should be covered and left undisturbed.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Applications in Drug Discovery and Development
This compound is a valuable reagent in medicinal chemistry, primarily for its application in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the synthesis of a wide array of biaryl and heteroaryl-aryl compounds, which are prevalent structures in many biologically active molecules.
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
This workflow highlights the key steps in utilizing this compound to synthesize more complex molecules for screening in drug discovery programs. The versatility of the Suzuki-Miyaura reaction allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a pivotal building block for researchers and scientists in the field of organic synthesis and drug development. While specific crystallographic data for this compound remains to be published, its structural properties can be inferred from related thiophene boronic acids. The synthetic and crystallization protocols provided in this guide offer a practical framework for its preparation and purification. The primary utility of this compound in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of novel molecular architectures with potential therapeutic applications. Further exploration of this and related boronic acids is expected to continue to fuel innovation in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Electrochemical Properties of 5-Cyanothiophene-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanothiophene-2-boronic acid and its derivatives are emerging as compounds of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile boronic acid moiety on the thiophene ring imparts unique electronic and reactive properties. Understanding the electrochemical behavior of these molecules is crucial for their application in areas such as biosensors, organic electronics, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the expected electrochemical properties of this compound derivatives, detailed experimental protocols for their characterization, and a theoretical framework for interpreting the results.
While direct experimental data on the electrochemical properties of this compound is not extensively available in the current body of scientific literature, this guide synthesizes information from related thiophene and boronic acid derivatives to provide a robust predictive framework.
Predicted Electrochemical Properties
The electrochemical behavior of this compound is primarily dictated by the electronic interplay between the thiophene ring, the strongly electron-withdrawing cyano (-CN) group, and the boronic acid [-B(OH)₂] group.
The thiophene ring is an aromatic heterocycle that can be electrochemically oxidized. The presence of a strong electron-withdrawing group like the cyano group at the 5-position is expected to significantly increase the oxidation potential of the thiophene ring, making it more difficult to oxidize compared to unsubstituted thiophene. This is due to the decreased electron density on the thiophene ring.
The boronic acid group can also influence the electrochemistry. It is a Lewis acid and can interact with Lewis bases. In aqueous solutions, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. This equilibrium is pH-dependent and can affect the overall electronic properties of the molecule and, consequently, its redox potentials.
Below is a table summarizing the expected electrochemical properties based on theoretical considerations.
| Property | Expected Value/Behavior | Rationale |
| Oxidation Potential (Epa) | High positive potential | The electron-withdrawing cyano group significantly reduces the electron density of the thiophene ring, making its oxidation more difficult and requiring a higher applied potential. |
| Reduction Potential (Epc) | Potentially observable at negative potentials | The cyano group is reducible, and its reduction may be observed. The thiophene ring itself is generally difficult to reduce, but the presence of the electron-withdrawing group may facilitate this process. |
| Electrochemical Reversibility | Likely irreversible or quasi-reversible | The initial oxidation of the thiophene ring often leads to the formation of a radical cation that can undergo subsequent chemical reactions, such as polymerization or decomposition, leading to irreversibility. The reduction of the cyano group can also be an irreversible process. |
| Effect of pH | Oxidation and reduction potentials are likely to be pH-dependent | The boronic acid group's protonation state is pH-dependent. Changes in pH will alter the equilibrium between the neutral boronic acid and the anionic boronate, which will, in turn, affect the electronic properties of the molecule and its interaction with the electrode surface. Protons may also be involved in the redox reactions, particularly if water is present as a solvent or impurity. |
| Electron Transfer Kinetics | Expected to be slow | The complexity of the molecule and the potential for coupled chemical reactions suggest that the electron transfer process may not be rapid. This would be reflected in a large peak-to-peak separation (ΔEp) in cyclic voltammetry experiments. |
Experimental Protocols
To experimentally determine the electrochemical properties of this compound derivatives, cyclic voltammetry (CV) is the most common and informative technique.
Protocol for Cyclic Voltammetry Analysis
1. Materials and Reagents:
-
This compound derivative (analyte)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (as an internal standard)
-
High-purity nitrogen or argon gas
-
Polishing materials for the working electrode (e.g., alumina slurries)
2. Electrochemical Setup:
-
A potentiostat/galvanostat system.
-
A three-electrode cell consisting of:
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/Ag⁺) is preferred for organic solvents.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
3. Experimental Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a stock solution of the this compound derivative in the electrolyte solution at a known concentration (typically 1-5 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the analyte stock solution to the cell to achieve the desired final concentration.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electrode processes.
-
After the measurement, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal potential reference.
-
4. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).
-
Calculate the formal potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.
-
Determine the peak-to-peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between the peak current and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Visualizations
Logical Workflow for Electrochemical Characterization
Signaling Pathway for a Hypothetical Biosensor Application
This diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a recognition element for a cis-diol containing analyte (e.g., a sugar or a glycoprotein).
Conclusion
While direct experimental data on the electrochemical properties of this compound derivatives remains to be fully explored and published, a strong theoretical framework suggests a rich and complex electrochemical behavior. The presence of the electron-withdrawing cyano group is anticipated to render the thiophene ring more resistant to oxidation, while the boronic acid moiety introduces pH-dependent effects and opportunities for molecular recognition. The experimental protocols and predictive models provided in this guide offer a solid foundation for researchers to undertake the electrochemical characterization of this promising class of compounds and unlock their potential in various scientific and technological fields. Further research is warranted to experimentally validate these predictions and to fully elucidate the structure-property relationships governing the electrochemistry of these versatile molecules.
A Theoretical and Practical Guide to the Reactivity of 5-Cyanothiophene-2-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the theoretical and practical aspects of the reactivity of 5-Cyanothiophene-2-boronic acid. It serves as a technical guide for professionals engaged in organic synthesis and medicinal chemistry, offering insights into the compound's electronic properties, reaction mechanisms, and experimental applications.
Introduction
This compound is a bifunctional organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its structure, featuring an electron-rich thiophene ring functionalized with both an electron-withdrawing cyano group and a synthetically valuable boronic acid moiety, imparts a unique reactivity profile. This makes it a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents and organic materials.[1][2] Boronic acids are renowned for their stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling reactions.[2][3][4] Understanding the theoretical underpinnings of this compound's reactivity is paramount for optimizing existing synthetic routes and designing new molecular entities.
Physicochemical and Safety Data
A summary of the key quantitative and safety information for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 305832-67-1 | [5][6] |
| Molecular Formula | C₅H₄BNO₂S | [5][7] |
| Molecular Weight | 152.97 g/mol | [5][7][8] |
| Melting Point | 125-128 °C | [6] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥97% | [6][10] |
| Solubility | Soluble in organic solvents like DMSO, THF | [9] |
| InChI Key | ZEOMEPSYIIQIND-UHFFFAOYSA-N | [5][6][10] |
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[11][12] |
| Causes skin and serious eye irritation | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2) | Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes.[11][12] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) | Avoid breathing dust. Store in a well-ventilated place. Keep container tightly closed.[11][12] |
| Stability | Air and light sensitive. | Store in a dark, inert atmosphere, preferably in a freezer under -20°C.[8][11] |
| Incompatible Materials | Acids, Strong oxidizing agents. | Keep away from incompatible substances to maintain chemical integrity.[9][11] |
Theoretical Reactivity Analysis
The reactivity of this compound is governed by the interplay of its three key components: the thiophene ring, the cyano group (-CN), and the boronic acid group (-B(OH)₂).
-
Electronic Structure: The thiophene ring is an aromatic, electron-rich heterocycle. However, the presence of the strongly electron-withdrawing cyano and boronic acid groups significantly modulates its electron density. The cyano group at position 5 and the boronic acid at position 2 create a "push-pull" electronic environment, polarizing the molecule and influencing the regioselectivity of further reactions.
-
Computational Insights (DFT): While specific theoretical studies on this exact molecule are not prevalent in the provided literature, computational methods like Density Functional Theory (DFT) are powerful tools for predicting reactivity. Such studies on similar thiophene derivatives have been used to analyze structural and electronic properties.[13] A DFT analysis of this compound would typically involve:
-
Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
-
Electrostatic Potential (ESP) Map: Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic or nucleophilic attack.
-
Reaction Pathway Modeling: Simulating the energy profiles of potential reactions, such as the steps in a Suzuki-Miyaura coupling, to understand transition states and activation energies.
-
Key Reactions and Mechanisms
The most significant reaction involving this compound is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[14][15][16][17]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction couples the thiophene moiety with various organic halides or pseudohalides (R-X). The boronic acid is first converted to a more nucleophilic boronate species by a base, which then participates in the catalytic cycle.[17]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following section details a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a composite based on standard procedures found in the literature.[14][15][16]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 eq)
-
Aryl halide (e.g., Aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/H₂O 4:1, or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask equipped with a magnetic stirrer and condenser, add the aryl halide (1.0 eq), this compound (1.1 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable reagent in synthetic chemistry, primarily due to its utility in forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic structure, characterized by the opposing effects of the cyano and boronic acid groups on the thiophene ring, dictates its reactivity. A thorough understanding of both the theoretical principles and the practical experimental conditions is essential for researchers aiming to leverage this compound in the synthesis of complex, biologically active molecules and advanced organic materials. The protocols and data presented in this guide serve as a foundational resource for the effective application of this compound in a research and development setting.
References
- 1. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 305832-67-1|(5-Cyanothiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]
- 10. (5-Cyanothiophen-2-yl)boronic acid | 305832-67-1 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Photophysical Properties of Push-Pull Chromophores Derived from 5-Cyanothiophene-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the photophysical properties of compounds synthesized from 5-Cyanothiophene-2-boronic acid. This versatile building block is of significant interest in the development of novel fluorescent probes and photophysically active materials. Its inherent electron-withdrawing cyano group and the reactive boronic acid moiety make it an ideal precursor for creating donor-π-acceptor (D-π-A) or "push-pull" chromophores. These systems are renowned for their sensitive photophysical responses to their environment, making them valuable tools in bioimaging, sensing, and materials science.
While specific, detailed photophysical data for a wide range of compounds directly derived from this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework based on the well-established principles of thiophene-based chromophores. We will outline the general synthetic strategies, present illustrative photophysical data, detail the standard experimental protocols for characterization, and provide visual workflows to guide researchers in this field.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A primary and highly effective method for synthesizing derivatives from this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or heteroaryl halide. By selecting an electron-donating coupling partner, a classic push-pull system can be constructed, with the cyanothiophene unit acting as the electron acceptor.
Photophysical Data Presentation
The photophysical properties of a newly synthesized compound are typically characterized by its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Below is an illustrative table summarizing hypothetical data for a representative push-pull chromophore derived from this compound.
Table 1: Illustrative Photophysical Properties of a Hypothetical 5-Aryl-2-cyanothiophene Derivative
| Compound ID | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Cpd-1 | Toluene | 410 | 515 | 105 | 0.65 | 2.8 |
| Cpd-1 | THF | 425 | 535 | 110 | 0.52 | 2.5 |
| Cpd-1 | Acetonitrile | 440 | 560 | 120 | 0.30 | 2.1 |
| Cpd-1 | Methanol | 455 | 585 | 130 | 0.15 | 1.8 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected solvatochromic effects and data presentation format. Actual values will vary depending on the specific chemical structure of the donor moiety and the solvent environment.
Experimental Protocols
General Synthesis of a 5-Aryl-2-cyanothiophene Derivative
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Then, a degassed solvent system, such as a mixture of toluene and water (4:1), is added via syringe.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred vigorously for a predetermined time (e.g., 12-24 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2-cyanothiophene derivative.
Photophysical Measurements
-
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: A dilute solution of the compound (typically 1-10 µM) in the solvent of interest is prepared in a 1 cm path length quartz cuvette. The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs) is determined.
-
-
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Procedure: The same solution used for the absorption measurement is excited at or near its λ_abs. The emission spectrum is recorded, scanning to longer wavelengths. The wavelength of maximum emission (λ_em) is identified.
-
-
Fluorescence Quantum Yield (Φ_F) Determination:
-
Method: The relative method using a well-characterized fluorescence standard is commonly employed.
-
Procedure:
-
A standard fluorophore with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
A series of solutions of both the sample and the standard are prepared with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
The absorption and fluorescence spectra of all solutions are recorded under identical instrumental conditions.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The slopes of the resulting linear fits are obtained.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
-
-
Fluorescence Lifetime (τ) Measurement:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure: The sample solution is excited with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to its λ_abs. The fluorescence decay profile is recorded. The decay curve is then fitted to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Conclusion
This compound serves as a valuable and versatile starting material for the construction of novel push-pull chromophores with tunable photophysical properties. Through straightforward synthetic methodologies like the Suzuki-Miyaura cross-coupling, a diverse library of fluorescent compounds can be accessed. While detailed photophysical data for specific derivatives are not yet widely reported, the established principles governing thiophene-based D-π-A systems, combined with the standardized experimental protocols outlined in this guide, provide a robust framework for the design, synthesis, and characterization of new functional dyes for a wide array of applications in research and development.
5-Cyanothiophene-2-boronic acid: A Technical Guide to Commercial Availability, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Cyanothiophene-2-boronic acid, a key building block in modern organic synthesis and drug discovery. The document details its commercial availability, typical purity specifications, and relevant experimental methodologies for its synthesis and analysis. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various quantities with specified purity levels. Below is a summary of key information from several commercial sources.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| INDOFINE Chemical Company[1] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 98% |
| Thermo Scientific Chemicals[2] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 98% |
| Sigma-Aldrich | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 97% |
| BLD Pharm[3] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | Not Specified |
| Boron Molecular | 676501-85-2 (Pinacol Ester) | C₁₁H₁₄BNO₂S | Not Applicable | >95% |
Purity and Quality Control
The purity of this compound is critical for its successful application in synthesis, particularly in sensitive catalytic reactions. Commercially available batches typically exhibit a purity of 97% or higher.[1][2] The pinacol ester derivative is also commercially available.[4]
Table 2: Physical and Chemical Properties
| Property | Value |
| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid[5] |
| Appearance | White to off-white solid |
| Storage Conditions | Store in a cool, dry, dark place, under an inert atmosphere, preferably in a freezer at -20°C[3] |
| Solubility | Soluble in organic solvents such as DMSO and THF |
Analytical Methods for Purity Determination
A variety of analytical techniques are employed to assess the purity of boronic acids and their derivatives. These methods are crucial for quality control and for ensuring the reproducibility of synthetic protocols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound by separating it from non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is used for the simultaneous quantification of the target compound and any potential impurities, including genotoxic ones, at very low levels (pg/mL).[6][7] It often utilizes multiple reaction monitoring (MRM) in negative ion mode for accurate quantification.[6]
Experimental Protocols
While a specific synthesis protocol for this compound from a starting material like 2-bromothiophene-5-carbonitrile is not detailed in the provided results, a general and widely used method for the synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester.[8]
General Synthesis of an Aryl Boronic Acid via Grignard Reaction
This protocol describes a general method for preparing an aryl boronic acid from the corresponding aryl bromide.
-
Formation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon).
-
Add magnesium turnings to the flask.
-
Dissolve the starting aryl bromide (e.g., 2-bromo-5-cyanothiophene) in an anhydrous ether like THF.
-
Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction. A crystal of iodine can be used as an initiator.
-
Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78°C.
-
Transfer the prepared Grignard reagent to the trimethyl borate solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization.
-
General Protocol for Purity Analysis by LC-MS/MS
This protocol is based on methods developed for the trace analysis of boronic acids.[6][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with a mixture of methanol and water.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.[7]
-
Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% ammonia) as mobile phase A and acetonitrile as mobile phase B is common.[7]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for boronic acids.[7]
-
Detection: Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
-
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in many pharmaceutical compounds.[10][11] The reaction's tolerance of a wide range of functional groups makes it exceptionally valuable in drug development.[10]
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Figure 1. Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
The diagram illustrates the key steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
References
- 1. This compound | 305832-67-1 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 305832-67-1|(5-Cyanothiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling and storage procedures for 5-Cyanothiophene-2-boronic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Identification and Properties
This compound is an organoboron compound essential for various cross-coupling reactions in organic synthesis.[1] Its reactivity and stability are influenced by its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C5H4BNO2S | [2] |
| Molecular Weight | 152.97 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Approximately 130 - 135°C | [3] |
| Solubility | Soluble in organic solvents such as DMSO and THF. Insoluble in water. | [3][4] |
| CAS Number | 305832-67-1 | [5] |
Hazard Identification and Classification
This compound is classified as hazardous.[6] Understanding its potential health effects and physical hazards is fundamental to its safe handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Source:[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended for emergencies or instances where the exposure levels are not known. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Source:[6]
Safe Handling and Storage Protocols
Due to its sensitivity to air and light, specific handling and storage procedures are required.[6]
| Condition | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Inert Atmosphere | For prolonged storage or handling of larger quantities, use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. |
| Light Exposure | Store in a light-resistant container and avoid direct exposure to light. |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration is recommended to minimize degradation.[7] |
| Moisture | Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis and decomposition.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4] |
Experimental Protocol: General Handling of Air and Light Sensitive this compound
Disclaimer: This is a general protocol for handling air and light-sensitive boronic acids. Researchers should adapt it based on their specific experimental setup and risk assessment.
-
Preparation:
-
Ensure a clean and dry work area, preferably within a certified chemical fume hood.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare an inert atmosphere within the handling apparatus (e.g., Schlenk line or glove box) by purging with dry nitrogen or argon.[8]
-
-
Dispensing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
If using a Schlenk line, perform all transfers under a positive pressure of inert gas.
-
Use clean, dry spatulas and glassware for dispensing the solid.
-
Weigh the required amount of the compound quickly and efficiently to minimize exposure to the atmosphere.
-
For transfers of solutions, use dry, gas-tight syringes that have been purged with an inert gas.[9]
-
-
Reaction Setup:
-
Add the dispensed this compound to the reaction vessel under a counterflow of inert gas.
-
If the reaction is to be performed in solution, use anhydrous solvents that have been properly degassed.
-
Wrap the reaction vessel in aluminum foil or use amber glassware to protect it from light.
-
-
Post-Handling:
-
Tightly seal the container of this compound, preferably under an inert atmosphere, before returning it to storage.
-
Clean any contaminated glassware and surfaces promptly.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: Spill Cleanup for Boronic Acids
Disclaimer: This is a general protocol for boronic acid spills. Procedures should be adapted based on the scale of the spill and the specific hazards of the material.
-
Immediate Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, and you are not trained to handle it, evacuate and call for emergency response.
-
Don the appropriate PPE, including respiratory protection if the material is a dust or if vapors are present.
-
-
Containment:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust. Place it into a suitable, labeled container for hazardous waste.
-
For liquid spills (solutions containing the boronic acid), contain the spill by diking with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect the cloth and solvent as hazardous waste.[11]
-
For a more thorough decontamination, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be used to convert residual boronic acid into a more water-soluble boronate salt.[11]
-
Follow the basic wash with a water rinse. All rinsates should be collected as liquid hazardous waste.[11]
-
-
Final Steps:
-
Place all contaminated materials (absorbents, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.
-
Wash the affected area with soap and water.
-
Report the spill to the appropriate safety personnel.
-
Visual Logical Workflows
The following diagrams illustrate the key logical workflows for the safe handling and storage, and spill response for this compound.
Caption: Workflow for Safe Handling and Storage.
Caption: Decision Tree for Spill Response.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]
- 4. researchgate.net [researchgate.net]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 5-Cyanothiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Cyanothiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a wide array of 5-aryl-2-cyanothiophenes, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. Thiophene-containing biaryl scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds. This compound serves as a key reagent for introducing the 5-cyanothiophene moiety, a functional group that can modulate the electronic properties and metabolic stability of a molecule.
The electron-withdrawing nature of the cyano group in this compound can influence its reactivity in the Suzuki-Miyaura coupling. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 5-aryl-2-cyanothiophene products. This document provides recommended starting conditions and a general protocol that can be adapted and optimized for specific substrates.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for Suzuki-Miyaura cross-coupling reactions of thiophene derivatives with various aryl halides, providing a baseline for experiments with this compound. Note that yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Thiophene Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid | 5-Bromoindazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 12 | 60-84 | [1] |
| 2 | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 80 | - | ~70 | [2] |
| 3 | (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos precatalysts | - | K₃PO₄ (2) | Dioxane | 100 | 16 | >95 | [3] |
| 4 | 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 | |
| 5 | Ethyl 5-chlorothiophene-2-glyoxylate | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High | [4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide recommended for higher reactivity)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a ligand)
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%). If using a pre-catalyst and ligand, add them at this stage.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-cyanothiophene.
Note: The reactivity of this compound may be influenced by its electron-deficient nature. For challenging couplings, especially with electron-rich or sterically hindered aryl halides, the use of more active catalyst systems, such as those based on Buchwald-type ligands (e.g., SPhos, XPhos), may be beneficial.[5] Optimization of the base and solvent system may also be necessary to achieve optimal results.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling with 5-Cyanothiophene-2-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in numerous drug candidates.[1] Thiophene-containing compounds are of significant interest as they exhibit a wide range of biological activities and are core components of many approved drugs.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Cyanothiophene-2-boronic acid with aryl halides. The presence of the electron-withdrawing cyano group can influence the reactivity of the boronic acid. This guide offers a comprehensive experimental procedure, a summary of reaction conditions with expected outcomes, and a visual representation of the experimental workflow to aid researchers in successfully employing this important building block in their synthetic endeavors.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Where Ar represents an aryl group and X is a halide (typically Br or I).
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water or 1,2-Dimethoxyethane (DME)/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Attach a condenser to the flask and place it in a preheated oil bath set to 80-100 °C. Stir the mixture vigorously for the specified reaction time (typically 2-12 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-cyanothiophene product.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of thiophene derivatives with various aryl halides, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [2] |
| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | Good | [3] |
| 3 | 5-Bromo-2-thiophenecarboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 24 | - | [4] |
| 4 | 2-Acetyl-5-bromothiophene | Arylboronic acids | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH | H₂O | MW | - | Excellent | [5] |
Yields are highly dependent on the specific substrates and reaction conditions used.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes improve the efficiency of the reaction. The choice of base and solvent system can also have a significant impact and may require optimization.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction, especially with heteroarylboronic acids.[3] Running the reaction under strictly inert conditions and at the lowest effective temperature can help minimize this.
-
Purification Challenges: If the product is difficult to purify, ensure that the reaction has gone to completion to minimize impurities from starting materials. Alternative purification techniques such as preparative HPLC may be necessary.
By following this detailed protocol and considering the provided optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Thiophene-Based Conductive Polymers using 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based conductive polymers are a class of materials that have garnered significant interest for a variety of applications, including organic electronics, sensors, and biomedical devices. The incorporation of functional groups, such as the nitrile group (-CN), onto the thiophene monomer can significantly modulate the electronic properties of the resulting polymer. The electron-withdrawing nature of the nitrile group can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which can be advantageous for applications in organic field-effect transistors (OFETs) and as electron-accepting materials in organic photovoltaics.
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from 5-Cyanothiophene-2-boronic acid. Three primary synthetic methodologies are discussed: Suzuki-Miyaura Polycondensation, Stille Polycondensation, and Electrochemical Polymerization.
Data Presentation: Comparison of Polymerization Methods
The choice of polymerization method significantly influences the properties of the resulting poly(5-cyanothiophene-2,5-diyl). The following table summarizes the expected characteristics of polymers synthesized via different techniques. Please note that specific quantitative data for the homopolymer of this compound is not extensively reported in the literature; therefore, the presented values are estimations based on polymers derived from thiophenes with similar electron-withdrawing substituents.
| Polymerization Method | Typical Comonomer | Expected Molecular Weight (Mn) (kDa) | Expected Polydispersity Index (PDI) | Expected Conductivity (S/cm) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Polycondensation | 2,5-Dibromo-3-cyanothiophene | 5 - 30 | 1.5 - 2.5 | 10⁻⁵ - 10⁻³ | Good functional group tolerance; commercially available catalysts. | Potential for side reactions like deboronation; requires careful optimization of reaction conditions. |
| Stille Polycondensation | 2,5-Dibromo-3-cyanothiophene | 10 - 50 | 1.3 - 2.0 | 10⁻⁴ - 10⁻² | High yields and molecular weights; tolerant to a wide range of functional groups. | Use of toxic organotin reagents; requires stringent purification to remove tin residues. |
| Electrochemical Polymerization | None (direct oxidation) | N/A (film deposition) | N/A | 10⁻³ - 10⁻¹ | Direct film formation on electrodes; good control over film thickness. | Limited to conductive substrates; polymer properties are highly dependent on electrochemical parameters. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of poly(5-cyanothiophene-2,5-diyl) via Suzuki-Miyaura cross-coupling polymerization of this compound with a suitable brominated comonomer, such as 2,5-dibromo-3-cyanothiophene.
Materials:
-
This compound
-
2,5-Dibromo-3-cyanothiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, add this compound (1 equivalent), 2,5-dibromo-3-cyanothiophene (1 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask.
-
Base Addition: Add an aqueous solution of K₂CO₃ (3 equivalents, degassed) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours. The reaction mixture will typically darken as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst, salts, and oligomers.
-
Perform Soxhlet extraction with methanol, acetone, and hexane to further purify the polymer.
-
Dissolve the purified polymer in a minimal amount of chloroform and reprecipitate it in methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
FT-IR Spectroscopy: To identify characteristic vibrational modes of the polymer.
-
UV-Vis Spectroscopy: To determine the optical bandgap.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
Protocol 2: Synthesis via Stille Polycondensation
This protocol outlines the synthesis of poly(5-cyanothiophene-2,5-diyl) using a Stille cross-coupling reaction between a distannylated cyanothiophene and a dibrominated cyanothiophene.
Materials:
-
2,5-Bis(trimethylstannyl)-3-cyanothiophene (monomer A)
-
2,5-Dibromo-3-cyanothiophene (monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
Procedure:
-
Monomer Synthesis: The stannylated monomer, 2,5-bis(trimethylstannyl)-3-cyanothiophene, needs to be synthesized beforehand. This can be achieved by lithiation of 3-cyanothiophene followed by reaction with trimethyltin chloride.
-
Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 2,5-bis(trimethylstannyl)-3-cyanothiophene and 2,5-dibromo-3-cyanothiophene in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the reaction mixture.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
Polymerization: Heat the reaction mixture to reflux (around 110 °C) and stir under an inert atmosphere for 24-72 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Wash the polymer with methanol and hexane.
-
Perform Soxhlet extraction with methanol, hexane, and chloroform to purify the polymer. The polymer is typically collected from the chloroform fraction.
-
-
Drying: Reprecipitate the chloroform-soluble fraction in methanol, filter, and dry the polymer under vacuum.
Protocol 3: Electrochemical Polymerization
This protocol describes the deposition of a poly(5-cyanothiophene) film onto a conductive substrate via electrochemical polymerization.
Materials:
-
This compound (or a suitable cyanothiophene monomer)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Argon or Nitrogen gas
Procedure:
-
Electrolyte Solution Preparation: In an electrochemical cell, prepare a solution of the cyanothiophene monomer (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Cell Assembly: Assemble a three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Deoxygenation: Deoxygenate the electrolyte solution by bubbling argon or nitrogen through it for at least 15-20 minutes.
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to an oxidation potential sufficient to polymerize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl). The exact potential will need to be determined empirically.
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value where monomer oxidation occurs.
-
A colored polymer film will deposit on the working electrode. The thickness of the film can be controlled by the number of CV cycles or the duration of potentiostatic deposition.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The film can be electrochemically cycled in a monomer-free electrolyte solution to dedope and re-dope the polymer, which can affect its conductivity and stability.
-
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Synthetic pathways for thiophene-based conductive polymers.
Application Notes and Protocols for Cross-Coupling Reactions of 5-Cyanothiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of complex molecules utilizing a 5-cyanothiophene scaffold. A critical point of clarification is the distinction between Stille and Suzuki-Miyaura cross-coupling reactions. The user's query mentioned "Stille coupling" with "5-Cyanothiophene-2-boronic acid." Chemically, this is inconsistent. The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] In contrast, the Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[3][4]
Given the specified reagent, This compound , the chemically appropriate and intended reaction is the Suzuki-Miyaura coupling . These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds to form biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates.[4]
This document will therefore focus primarily on the Suzuki-Miyaura coupling of this compound. For comprehensive coverage, a general protocol for a related Stille coupling involving a thiophene derivative is also included to highlight the differences and provide a broader context for researchers.
Section 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The protocol below is a representative procedure for coupling this compound with an aryl halide, adapted from established methods for similar thiophene derivatives.[4][5]
General Reaction Scheme
Caption: General Suzuki-Miyaura coupling scheme.
Detailed Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vial or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with a steady stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) followed by deionized water (1 mL) via syringe.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylthiophene-2-carbonitrile product.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving thiophene derivatives, which can be used as a starting point for optimization.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-chlorothiophene-2-glyoxylate | Arylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 12 | (Not specified) | [4] |
| 5-Bromothiophene-2-carboxylic acid ester | Arylboronic acid | Pd(PPh₃)₄ (cat.) | (Not specified) | Toluene or Dioxane/H₂O | 90 | (Not specified) | Moderate to Good | [5] |
| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 12 | 87 | [6] |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 12 | 93 | [6] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 65-85 | [7] |
Suzuki-Miyaura Catalytic Cycle
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Heck vs. Suzuki Reactions for Thiophene Derivatives
In the realm of palladium-catalyzed cross-coupling reactions, the precise pairing of substrates and reaction types is crucial for successful synthesis. While the user has inquired about the Heck reaction for 5-cyanothiophene-2-boronic acid, it is important to clarify that the Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene.[1][2][3] Boronic acids, such as this compound, are the characteristic coupling partners in the Suzuki-Miyaura reaction , where they are coupled with organic halides or triflates.[4][5][6]
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds and is widely employed in the synthesis of pharmaceuticals and complex organic molecules.[4][7][8][9] Given the starting material , this document will provide detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound.
For clarity, a less common variant, the oxidative Heck reaction , does utilize boronic acids with olefins.[10][11][12] However, the Suzuki reaction remains the most direct and widely applicable method for the functionalization of this compound with aryl or vinyl halides.
Suzuki-Miyaura Coupling of this compound: An Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide (or triflate). This reaction is favored in pharmaceutical development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[8][13]
The general catalytic cycle of the Suzuki reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure for the coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of a substituted thiophene with various aryl boronic acids, based on literature precedents for similar substrates.[14][15]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 10 | 75-85 |
| 4 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-98 |
Visualizations
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the successful cross-coupling of this compound, the Suzuki-Miyaura reaction is the method of choice. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis of novel thiophene-containing compounds for applications in drug discovery and materials science. Careful optimization of the catalyst, base, solvent, and temperature is key to achieving high yields and purity of the desired products.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-cyanothiophene-2-boronic acid with aryl and heteroaryl halides. The methodologies outlined herein are based on established procedures for structurally similar electron-deficient thiophene derivatives and serve as a robust starting point for the synthesis of 2-aryl-5-cyanothiophenes, a scaffold of interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The coupling of this compound with various organic halides offers a direct route to a diverse range of substituted cyanothiophenes. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid, making the careful selection of catalyst, ligand, and reaction conditions crucial for achieving high yields and purity. These notes provide a comparative overview of common palladium catalytic systems and detailed experimental protocols to guide researchers in this specific application.
Data Presentation: Reaction Conditions for Analogous Couplings
While specific data for this compound is limited in published literature, the following table summarizes successful conditions for the Suzuki-Miyaura coupling of analogous 5-substituted-2-halothiophenes with arylboronic acids. These examples, featuring electron-withdrawing groups (EWG) at the 5-position, provide a strong basis for condition selection.
| Thiophene Substrate (Halide) | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | Benzothiazole-oxime | KOH | Water/TBAB | MW | - | >95 | [1][2] |
| 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Pd(II)-precatalyst (0.25) | Benzothiazole-oxime | KOH | Water/TBAB | MW | - | >95 | [1][2] |
| Ethyl 5-chlorothiophene-2-glyoxylate | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | - | - | [3] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | - | 72 | [4] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | - | 65 | [4] |
| Pentyl 5-bromothiophene-2-carboxylate | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | - | 1,4-Dioxane/Water | 90 | 16 | 71.5 | [5][6] |
| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | 12 | 76 | [7] |
Note: TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst. MW denotes microwave irradiation.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization for specific substrates may be necessary.
Protocol 1: General Coupling with Pd(PPh₃)₄
This protocol is a standard and effective method for the coupling of aryl halides with thiophene boronic acids.[3][4][7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), and Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Coupling with Buchwald Ligand System for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system employing a Buchwald-type ligand is recommended.[8]
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos or XPhos (1.2-2.4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Solvent: Toluene/Water (9:1 ratio) or 1,4-Dioxane/Water (9:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.01-0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.012-0.024 equiv.) to a dry reaction vessel with a stir bar.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox if necessary, maintaining a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-110°C and stir vigorously for 4-18 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 5-Cyanothiophene-2-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Cyanothiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a primary focus on preventing deboronation.
Troubleshooting Guides
Issue 1: Low or No Product Yield with Significant Starting Material Remaining
This is a common issue that can arise from several factors related to the stability of the boronic acid and the activity of the catalytic system.
Possible Causes and Solutions:
-
Deboronation of this compound: Due to the electron-withdrawing nature of the nitrile group, this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[1]
-
Solution 1: Use a Milder Base. Strong bases can accelerate deboronation. Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can suppress this side reaction.[2]
-
Solution 2: Lower the Reaction Temperature. High temperatures can increase the rate of deboronation. If the catalytic system is active enough, lowering the temperature can favor the desired cross-coupling over the decomposition of the boronic acid.
-
Solution 3: Ensure Anhydrous Conditions. The presence of excess water can facilitate protodeboronation. Use anhydrous solvents and dry glassware thoroughly.
-
-
Inefficient Catalyst Activity: The chosen palladium catalyst and ligand may not be optimal for this specific substrate combination.
-
Solution 1: Select an Appropriate Ligand. Electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos), can promote the catalytic cycle, leading to faster consumption of the boronic acid in the desired reaction pathway.[3]
-
Solution 2: Use a Pre-formed Pd(0) Catalyst. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed, active catalyst can bypass potentially inefficient in-situ reduction steps of Pd(II) precatalysts.
-
Issue 2: Formation of Homocoupling Byproducts
The presence of homocoupled biaryl products (from the boronic acid coupling with itself) can complicate purification and indicates issues with the reaction conditions.
Possible Causes and Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous Degassing. Ensure all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for an extended period before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use of Pd(II) Precatalysts: The reduction of Pd(II) to the active Pd(0) species can sometimes initiate homocoupling pathways.
-
Solution: Use a Pd(0) Source. As with low yield issues, employing a Pd(0) catalyst directly can minimize the concentration of Pd(II) species that may contribute to homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What is the best way to store it?
A: Due to its electron-deficient nature, this compound can be unstable. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at low temperatures (e.g., <4°C).
Q2: I am observing significant deboronation of my this compound. Should I use the corresponding pinacol ester instead?
A: Yes, using the pinacol ester of this compound is an excellent strategy to mitigate deboronation. Boronic esters are generally more stable and less prone to protodeboronation.[4] They act as a source for the slow release of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low, thus minimizing side reactions.
Q3: What is the optimal base for the Suzuki coupling of this compound?
A: The optimal base is highly dependent on the specific reaction partners and solvent system. However, for electron-deficient boronic acids, milder bases are generally preferred. A good starting point is to screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. Strong bases like NaOH and KOH should be used with caution as they can promote deboronation.
Q4: Can I use protic solvents in my Suzuki reaction with this compound?
A: While many Suzuki reactions use a mixture of an aprotic organic solvent (like 1,4-dioxane or THF) and water to dissolve the base, an excess of protic solvent can be a source of protons for the deboronation side reaction. It is advisable to use anhydrous aprotic solvents or carefully control the amount of water in the reaction mixture.
Data Presentation
Table 1: Comparative Yields for Suzuki Coupling of 2-Thiopheneboronic Acid Derivatives with PyFluor *
| Boronic Acid Derivative | Temperature (°C) | Water Content | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 65 | Dry dioxane | 51 |
| 2-Thiopheneboronic acid pinacol ester | 100 | Dry dioxane | 82 |
| 2-Thiopheneboronic acid pinacol ester | 100 | 20% H₂O in dioxane | 89 |
| 2-Thiopheneboronic acid | 65 | Dry dioxane | 54 |
| 2-Thiopheneboronic acid | 100 | Dry dioxane | 67 |
*Data adapted from a study on a similar thiophene boronic acid derivative to illustrate the effect of reaction parameters.[5] Conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in 1 mL solvent.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is adapted from a procedure for the Suzuki coupling of aryl boronic acids with a brominated thiophene derivative and is a good starting point for this compound.[6]
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (2.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Using this compound pinacol ester
This protocol is recommended to minimize deboronation.
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst with the chosen ligand (e.g., Pd₂(dba)₃ with SPhos).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., 1,4-dioxane or THF).
-
Reaction: Heat the reaction to the desired temperature (starting with a lower temperature, e.g., 80 °C, is advisable) and stir.
-
Monitoring and Work-up: Monitor the reaction progress. Upon completion, follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 5-Cyanothiophene-2-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 5-Cyanothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up a Suzuki coupling reaction with this compound?
A1: The success of a Suzuki coupling with this compound, an electron-deficient heteroaromatic boronic acid, is highly dependent on the careful selection of several key parameters. The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, and ensuring strictly inert reaction conditions.[1][2] The electron-withdrawing nature of the nitrile group can influence the reactivity of the boronic acid, making optimization of these components essential.
Q2: Which palladium catalyst and ligand combination is most effective for this type of coupling?
A2: For electron-deficient boronic acids like this compound, catalyst systems that promote efficient oxidative addition and transmetalation are preferred. Buchwald-type ligands, such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst, are often highly effective.[1][2] These bulky, electron-rich phosphine ligands can accelerate the catalytic cycle. For instance, Pd(dppf)Cl₂ has also been shown to be a competent catalyst for the coupling of heteroaryl boronic acids.[3]
Q3: My reaction is not proceeding, or the yield is very low. What is the most likely cause?
A3: Low or no yield in the Suzuki coupling of this compound can stem from several issues. A primary concern is the potential for protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4] This is a common side reaction for heteroaromatic boronic acids, especially under non-optimal conditions. Other major culprits include inactive catalyst, presence of oxygen in the reaction, and an inappropriate choice of base or solvent that may lead to poor solubility or side reactions.[1][2]
Q4: How can I minimize the risk of protodeboronation?
A4: To minimize protodeboronation, it is crucial to use rigorously degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] Using a more stable derivative of the boronic acid, such as a pinacol ester or a MIDA boronate, can also be an effective strategy.[4][5] Additionally, ensuring a fast and efficient catalytic cycle by using an appropriate catalyst and conditions can help the desired cross-coupling reaction outcompete the protodeboronation side reaction.
Q5: What are the recommended bases and solvents for this coupling?
A5: The choice of base and solvent is critical and often interdependent. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective as they can facilitate the transmetalation step.[2] A mixed solvent system, typically an organic solvent with water, is often beneficial for dissolving both the organic substrates and the inorganic base.[6] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[7][8] The optimal ratio of the organic solvent to water may require some optimization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in-situ. Consider using a more modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[2] |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[2][4] Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration. |
| Protodeboronation of Boronic Acid | This is a significant side reaction for heteroaromatic boronic acids.[1] Use rigorously deoxygenated solvents and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Incorrect Base or Solvent | The solubility of reagents and the activation of the boronic acid are highly dependent on the base-solvent combination.[1] If using a carbonate base with low solubility, consider switching to a phosphate base like K₃PO₄, which is often more effective for challenging couplings.[2] A screening of different solvent systems (e.g., dioxane/water, toluene/water, DME/water) may be necessary. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen or an issue with the catalyst's oxidative addition to the aryl halide. Ensure the reaction is performed under strictly anaerobic conditions.[4] |
| Dehalogenation of the Coupling Partner | In some cases, the aryl halide can undergo hydrodehalogenation. This may be influenced by the ligand and base combination. Screening different phosphine ligands or using a milder base could mitigate this issue. |
Data Presentation
Table 1: Representative Base and Solvent Conditions for Suzuki Coupling of Thiophene Derivatives
The following table summarizes conditions that have been reported for the Suzuki coupling of various thiophene derivatives, which can serve as a starting point for optimizing the coupling of this compound.
| Thiophene Substrate | Aryl Halide | Palladium Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 89 |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 76 |
| 5-Bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Not specified | Not specified | 1,4-Dioxane/H₂O (4:1) | 65-80 |
| Ethyl 5-chlorothiophene-2-glyoxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | High (qualitative) |
Note: This table presents data from various sources for illustrative purposes. Yields are highly substrate and condition dependent and may not be directly transferable.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Visualizations
Caption: A typical experimental workflow for Suzuki cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Cyanothiophene-2-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Cyanothiophene-2-boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of the byproduct thiophene-2-carbonitrile . Thiophene boronic acids, particularly those substituted at the 2-position, are known to be susceptible to this side reaction.[2]
-
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl compound. For this compound, this yields 5,5'-dicyano-2,2'-bithiophene . This side reaction can be promoted by the presence of oxygen or certain palladium(II) species.
Q2: How stable is this compound?
A2: Heteroaromatic boronic acids, including thiophene derivatives, can exhibit instability, making them prone to decomposition over time or under certain reaction conditions. The primary decomposition pathway is often protodeboronation.[1] For enhanced stability, especially for long-term storage or in challenging coupling reactions, using the pinacol ester derivative, This compound pinacol ester , is recommended.[3][]
Q3: Why might I be observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
A3: Low yields are often attributed to the aforementioned side reactions. Protodeboronation consumes the boronic acid, reducing the amount available for the desired cross-coupling.[1] Homocoupling also depletes the boronic acid and can complicate purification. Additionally, the reaction conditions, such as the choice of base, solvent, catalyst, and temperature, play a crucial role and may require optimization to favor the desired cross-coupling over side reactions. The pH of the reaction mixture is a critical factor influencing the rate of protodeboronation.[5]
Q4: Can the cyano group on the thiophene ring interfere with the reaction?
A4: The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid. While it can participate in the desired Suzuki-Miyaura coupling, electron-deficient boronic acids may have a higher propensity for certain side reactions under specific conditions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of thiophene-2-carbonitrile. | Protodeboronation: The C-B bond is being cleaved before the cross-coupling can occur. This can be exacerbated by high temperatures, prolonged reaction times, and suboptimal pH.[6] | - Use the more stable This compound pinacol ester . - Carefully select the base and solvent system to maintain an optimal pH.[5] - Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. - Use a more active palladium catalyst/ligand system to accelerate the cross-coupling, outcompeting the protodeboronation. |
| Formation of a significant amount of 5,5'-dicyano-2,2'-bithiophene byproduct. | Homocoupling: Two molecules of the boronic acid are coupling together. This is often promoted by the presence of oxygen or an excess of Pd(II) species. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Thoroughly degas all solvents and reagents before use. - Use a Pd(0) catalyst source or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0). |
| Incomplete reaction, with starting materials remaining. | Catalyst deactivation: The palladium catalyst may be deactivated. Poor solubility: Reagents may not be fully dissolved in the chosen solvent. | - Use a more robust phosphine ligand to stabilize the palladium catalyst. - Screen different solvent systems (e.g., dioxane, toluene, DMF with an aqueous phase) to improve solubility. - Increase the reaction temperature cautiously, monitoring for an increase in byproduct formation. |
| Formation of multiple unidentified byproducts. | Decomposition of reagents or products: The boronic acid, aryl halide, or the desired product may be unstable under the reaction conditions. | - Screen different bases, as some strong bases can cause decomposition. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good starting points. - Consider using milder reaction conditions (lower temperature, shorter reaction time). - Ensure the purity of all starting materials. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The protodeboronation side reaction of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. boronmolecular.com [boronmolecular.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyanothiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Cyanothiophene-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help users overcome common experimental challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Some palladium sources and ligands are sensitive to air and moisture; using a fresh batch or an air-stable precatalyst can be beneficial.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid. It is crucial to properly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both the this compound and the aryl halide. Boronic acids, particularly electron-deficient heterocyclic ones, can be susceptible to degradation over time, primarily through protodeboronation.
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to ensure adequate mixing.
Q2: I am observing a significant amount of a byproduct that appears to be thiophene-2-carbonitrile. What is causing this, and how can I minimize it?
A2: The formation of thiophene-2-carbonitrile is a classic sign of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] Thiopheneboronic acids are particularly prone to this issue, especially under the basic conditions required for the Suzuki-Miyaura coupling.[1]
Key factors that promote protodeboronation include:
-
High pH: The reaction is often accelerated at a high pH.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source like water is necessary for this side reaction to occur.[1]
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Catalyst System: Certain palladium-phosphine catalysts, especially those with bulky ligands, can inadvertently promote protodeboronation.[1]
To minimize protodeboronation, consider the following strategies:
-
Modify Reaction Base: Use a milder base such as K₃PO₄ or K₂CO₃. In some instances, KF can be effective.[1]
-
Optimize Catalyst and Ligand: A highly active catalyst can increase the rate of the desired coupling, outcompeting protodeboronation. However, be aware that excessively bulky ligands can sometimes have the opposite effect.[1]
-
Use a Stabilized Boronic Acid Surrogate: If the free boronic acid proves too unstable, consider using a more robust derivative like a pinacol ester or a trifluoroborate salt. These can provide a slow release of the boronic acid during the reaction, keeping its instantaneous concentration low and minimizing decomposition.[1][2]
Q3: How does the choice of phosphine ligand impact the reactivity of this compound?
A3: The phosphine ligand plays a crucial role in the Suzuki-Miyaura coupling by stabilizing the palladium catalyst and influencing its reactivity. The electronic and steric properties of the ligand directly affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
For electron-deficient substrates like this compound, ligands that promote a rapid rate of transmetalation are often preferred. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for challenging couplings as they can accelerate the catalytic cycle. However, it's important to note that overly bulky ligands can sometimes hinder the reaction or promote side reactions like protodeboronation. Therefore, ligand screening is often necessary to identify the optimal choice for a specific substrate combination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst. |
| Oxygen contamination. | Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen). | |
| Poor quality or degraded boronic acid. | Check the purity of the this compound. Consider using a stabilized boronic ester derivative. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | |
| Protodeboronation (formation of thiophene-2-carbonitrile) | Base is too strong or concentration is too high. | Use a milder base or a lower concentration. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Unsuitable ligand. | Screen different phosphine ligands. While bulky ligands can be beneficial, they can also promote protodeboronation in some cases. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures and ensure a robust inert atmosphere. |
| Use of a Pd(II) precatalyst without efficient reduction. | Ensure conditions are suitable for the in situ reduction of the Pd(II) species to the active Pd(0) catalyst. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Catalyst deactivation. | Investigate potential sources of catalyst poisoning and ensure high purity of all reagents and solvents. |
Data Presentation
The following table summarizes the impact of different ligands on the yield of the Suzuki-Miyaura coupling of various thiophene boronic acids with aryl halides. While specific quantitative data for this compound is limited in a comparative format, the data for structurally similar thiophenes provides valuable insights for ligand selection.
| Thiophene Boronic Acid Derivative | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | - | 5-89 | [1] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 27-63 | [3] |
| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 25-76 | [4] |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | [5] |
| 3-chloroindazole | 5-indole boronic acid | Various Pd sources | Various | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Variable | [6] |
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different aryl halide coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable phosphine ligand)
-
Phosphine ligand (if using a separate palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium catalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki-Miyaura reactions involving this compound.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Cyanothiophene-2-boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 5-Cyanothiophene-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions with this compound?
A1: The primary purification methods for products derived from this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from unreacted starting materials, catalysts, and byproducts. Recrystallization is an excellent technique for achieving high purity of solid products. The choice of method depends on the physical state of the product and the nature of the impurities.
Q2: What are the typical impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A2: Common impurities include unreacted starting materials, palladium catalyst residues, and byproducts from side reactions. A significant byproduct can be the homocoupling product of this compound. The presence of molecular oxygen can sometimes promote the formation of this homocoupling byproduct.[1] Additionally, boric acid is a key byproduct of the reaction.[2]
Q3: Can the cyano group on the thiophene ring be hydrolyzed during purification?
A3: Yes, the nitrile (cyano) group can be susceptible to hydrolysis under certain conditions. Heating with aqueous acid or base can convert the nitrile to a carboxylic acid or an amide.[3][4][5][6][7] It is crucial to be mindful of the pH and temperature during workup and purification to avoid this unwanted side reaction.
Q4: How can I remove residual palladium catalyst from my product?
A4: Residual palladium catalyst can often be removed by filtration through a pad of Celite® or by using specialized scavengers. In some cases, column chromatography is also effective at separating the desired product from the catalyst.
Q5: Is this compound stable under typical reaction and storage conditions?
A5: this compound is a solid that should be stored in a cool, dry place in a tightly sealed container to prevent degradation from moisture and air.[8] Like other boronic acids, it can be unstable to oxidation, which can be a concern in biological applications.[9]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product after purification. | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Steric hindrance from substituents on the coupling partner. | Ortho-substituted aryl boronic acids can exhibit lower reactivity due to steric hindrance.[10] Consider optimizing reaction conditions (e.g., catalyst, ligand, temperature). | |
| Difficult chromatographic purification. | This can lead to product loss.[10] Optimize the solvent system for column chromatography to achieve better separation. | |
| Presence of a significant amount of homocoupling byproduct. | Presence of oxygen in the reaction mixture. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[1] |
| Product appears to be decomposing on the silica gel column. | The product may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base like triethylamine (1-2% in the eluent). Alternatively, use a different stationary phase such as neutral alumina. |
| The purified product shows signs of nitrile hydrolysis (e.g., presence of a carboxylic acid or amide). | Exposure to acidic or basic conditions, especially at elevated temperatures, during workup or purification. | Maintain a neutral pH during aqueous workup if possible. Avoid prolonged heating in the presence of acid or base.[4][5] |
| Difficulty in separating the product from unreacted boronic acid. | Similar polarities of the product and the starting boronic acid. | An acid-base extraction can be effective. Boronic acids are acidic and can be extracted into a basic aqueous solution. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Purification
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, followed by purification.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Eluent for column chromatography (e.g., dichloromethane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 eq), this compound (1.1 eq), and the base (2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (e.g., 2.5 mol%) under a stream of inert gas.[10]
-
Reaction: Heat the mixture with stirring (e.g., at 90°C) and monitor the reaction progress by TLC or LC-MS.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system can be a mixture of dichloromethane and ethyl acetate (e.g., 8:2 v/v).[11]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified product.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purification Method |
| 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | Not specified in detail |
| 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good yield | Not specified in detail |
| Maleic anhydride derivative | Benzyl alcohol | Diester product | ~84 | Column Chromatography |
Visualizations
Caption: A general workflow for the purification of reaction products.
Caption: The Suzuki-Miyaura catalytic cycle and common byproducts.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
managing the hydrolysis of 5-Cyanothiophene-2-boronic acid during reactions
Welcome to the technical support center for 5-Cyanothiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the hydrolysis of this compound during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Product in Suzuki-Miyaura Coupling
One of the most common issues encountered when using this compound is a low or negligible yield of the coupled product, often accompanied by the formation of a thiophene byproduct lacking the boronic acid group. This is a classic sign of protodeboronation, a form of hydrolysis where the carbon-boron bond is cleaved.
Possible Cause: The rate of hydrolysis (protodeboronation) of your this compound is faster than the rate of the desired cross-coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Detailed Solutions:
| Potential Cause | Recommended Action | Rationale |
| Strong Base | Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | High pH accelerates protodeboronation. Milder bases can facilitate the transmetalation step of the Suzuki coupling without promoting significant hydrolysis of the sensitive thiopheneboronic acid.[1] |
| High Temperature | Lower the reaction temperature to a moderate range, for example, 60-80 °C.[1] | Elevated temperatures increase the rate of protodeboronation.[1] Reducing the temperature can slow this undesired side reaction. |
| Aqueous Media | If the reaction tolerates it, consider using anhydrous conditions or minimizing the amount of water in the solvent system.[1] | Water is a necessary proton source for protodeboronation.[1] While some water can be beneficial for the Suzuki coupling, excess water can be detrimental. |
| Catalyst System | Use a highly active palladium catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be very effective. | A highly active catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1] |
| Boronic Acid Instability | Use a more stable derivative of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2] | These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low and thus minimizing its decomposition.[2] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is broken and replaced by a carbon-hydrogen bond.[3] This is a major issue in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the this compound, leading to the formation of 2-cyanothiophene as a byproduct and reducing the yield of the desired coupled product. Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]
Q2: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acid?
A: It is a common strategy to convert a boronic acid to an ester, such as a pinacol ester, to increase its stability against protodeboronation.[1] While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability in all reaction conditions.[1] However, they are a very common and often effective first choice for mitigating hydrolysis of unstable boronic acids.[1]
Q3: How should I store this compound to ensure its stability?
A: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from light and moisture.[4][5] Storing it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, and at reduced temperatures (refrigerator or freezer) is highly recommended to prolong its shelf life.[1]
Q4: Can the choice of base influence the outcome of my reaction?
A: Absolutely. The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can significantly accelerate the hydrolysis of sensitive boronic acids.[1] The table below provides a qualitative comparison of commonly used bases.
| Base | Typical Strength | General Recommendation for Unstable Boronic Acids |
| NaOH, KOH | Strong | Not recommended as a first choice; high risk of protodeboronation. |
| K₂CO₃, Na₂CO₃ | Moderate | Good starting point; often provides a good balance of reactivity and stability. |
| K₃PO₄, Cs₂CO₃ | Mild-Moderate | Often the best choice; effective at promoting coupling while minimizing hydrolysis. |
| KF | Mild | Can be effective, particularly in anhydrous conditions.[1] |
Q5: What is a "slow-release" strategy for unstable boronic acids?
A: The "slow-release" strategy involves using a stable precursor of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[2][3] These compounds are more stable under the reaction conditions but slowly hydrolyze in situ to release the active boronic acid at a low concentration. This ensures that the concentration of the unstable boronic acid is kept to a minimum, thereby reducing the rate of its decomposition while still allowing the desired cross-coupling to proceed.[2]
References
Technical Support Center: Catalyst Poisoning Issues with 5-Cyanothiophene-2-boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered during experiments with 5-Cyanothiophene-2-boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst poisoning when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: Catalyst poisoning in this context typically arises from two main sources related to the structure of this compound:
-
Thiophene-Induced Deactivation: The sulfur atom in the thiophene ring can coordinate strongly to the palladium catalyst, leading to deactivation. This is a common issue with sulfur-containing heterocycles.
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Cyano Group Interference: The cyano (-CN) group can also contribute to catalyst poisoning. Cyanide ions, even in trace amounts, can irreversibly bind to the palladium center, forming inactive complexes and disrupting the catalytic cycle.[1][2]
Q2: How can I visually identify catalyst poisoning in my reaction?
A2: A common visual indicator of catalyst poisoning is the formation of palladium black, a finely divided, black precipitate of elemental palladium. This suggests that the palladium (0) catalyst has agglomerated and fallen out of the catalytic cycle. However, the absence of palladium black does not guarantee that the catalyst is active.
Q3: What are common side reactions to be aware of with this compound?
A3: Besides catalyst poisoning, two prevalent side reactions are:
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Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess base and water.
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Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. The presence of oxygen in the reaction mixture can promote homocoupling.
Q4: Can the purity of this compound affect the reaction outcome?
A4: Absolutely. Impurities in the boronic acid reagent can significantly impact the reaction. Boronic acids can undergo dehydration to form cyclic boroxines, which may have different reactivity. Additionally, residual impurities from the synthesis of the boronic acid can act as catalyst poisons. It is crucial to use high-purity reagents.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3][4] | To compensate for the portion of the catalyst that is deactivated. |
| 2. Change Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can protect the palladium center from coordination by the thiophene sulfur and the cyano group, and can promote the desired catalytic cycle. | |
| 3. Use a Pre-formed Catalyst: Employ a pre-formed palladium catalyst (e.g., a palladacycle) to ensure the active catalytic species is generated efficiently. | ||
| Protodeboronation | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. | To minimize the water available for protodeboronation. |
| 2. Modify the Base: Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride source (e.g., CsF or KF). | Strong bases can accelerate protodeboronation. Fluoride ions can activate the boronic acid without promoting significant protodeboronation. | |
| 3. Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester. | Boronic esters are generally more resistant to protodeboronation. | |
| Poor Reagent Quality | 1. Verify Reagent Purity: Check the purity of the this compound and other reagents by NMR or other analytical techniques. | Impurities can inhibit the reaction. |
| 2. Degas Solvents Thoroughly: Ensure solvents are properly degassed to remove oxygen. | Oxygen can lead to catalyst oxidation and promote homocoupling. |
Issue 2: Formation of Significant By-products
| By-product Observed | Troubleshooting Step | Rationale |
| Homocoupling Product | 1. Improve Degassing: Enhance the degassing procedure for all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). | To minimize the presence of oxygen, which promotes homocoupling. |
| 2. Use a Pd(0) Source: Start with a Pd(0) catalyst source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). | Pd(II) sources can be reduced in situ by the boronic acid, leading to homocoupling. | |
| Protodeboronated Thiophene | 1. Decrease Reaction Time/Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature. | To minimize the time the boronic acid is exposed to conditions that promote protodeboronation. |
| 2. Use Stoichiometric Base: Use the minimum effective amount of base. | Excess base can increase the rate of protodeboronation. |
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| 1 | 30 - 50 | Low yield may be observed due to catalyst deactivation. |
| 2.5 | 60 - 80 | Improved yield, but may still be suboptimal. |
| 5 | >90 | Often a good starting point for challenging substrates.[3] |
| 7.5 | >90 | May not provide a significant improvement over 5 mol% and increases cost.[3] |
Note: These are generalized yields based on literature for challenging Suzuki couplings and may vary depending on the specific reaction conditions.
Table 2: Comparison of Common Ligands for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Ligand | Typical Catalyst Loading (mol%) | General Applicability |
| PPh₃ | 2 - 5 | Standard, but may be less effective for deactivated substrates. |
| SPhos | 1 - 3 | Excellent for electron-rich and sterically hindered substrates. |
| XPhos | 1 - 3 | Similar to SPhos, often provides high turnover numbers. |
| dppf | 2 - 5 | A robust ligand for a variety of cross-coupling reactions.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from a procedure for a similar substituted thiophene derivative and should be optimized for specific substrates.[6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
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Water (deionized, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 5-Cyanothiophene-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of scaling up reactions involving 5-Cyanothiophene-2-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my scaled-up Suzuki coupling reaction consistently low or the conversion incomplete?
Answer: Low yields in scaled-up Suzuki reactions with this compound can arise from several factors related to reaction conditions and reagent stability.
-
Potential Causes:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly common with electron-deficient heteroaryl boronic acids.[1]
-
Moisture: Boronic acids and the organometallic reagents used in their synthesis are sensitive to water, which can lead to decomposition and side reactions.[2] Rigorous drying of all solvents and reagents is critical.
-
Poor Temperature Control: Localized overheating in large batch reactors can cause degradation of the boronic acid and other reagents.[2] Exothermic events are harder to control on a larger scale.[2]
-
Insufficient Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased side product formation.[2]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or oxidation.
-
Reagent Degradation: this compound can be unstable and may degrade upon storage, especially if exposed to air or light.[3][4]
-
-
Solutions:
-
Minimize Protodeboronation: Use anhydrous conditions, consider weaker bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), and maintain the lowest effective reaction temperature.[5] Using a protected form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[2][4][5]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents, and perform the reaction under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen).[2][6]
-
Improve Temperature Management: Ensure efficient cooling and consider a slower rate of addition for key reagents. For highly exothermic processes, transitioning to a flow chemistry setup can provide superior temperature control.[2]
-
Optimize Mixing: Use appropriate reactor geometry and agitation rates for the scale of the reaction.
-
Protect the Catalyst: Ensure the catalyst is not oxidized and that starting materials are pure. Degas all solvents thoroughly.[5]
-
Verify Reagent Quality: Check the purity of the boronic acid before use. Store it under an inert atmosphere at low temperatures.[2]
-
Question 2: My purification is challenging due to the presence of persistent impurities. What are they and how can I remove them?
Answer: Purification difficulties often stem from side products that have similar properties to the desired product.
-
Potential Causes & Impurities:
-
Protodeboronated Byproduct: The formation of thiophene-2-carbonitrile is a common impurity resulting from protodeboronation.[1]
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines.[1][5] While often competent in the reaction, they can complicate purification.
-
Hydrolysis of Nitrile Group: The cyano group can be hydrolyzed to 5-carboxamidothiophene or 5-carboxythiophene derivatives, especially under harsh acidic or basic work-up conditions or with prolonged heating.[7] These impurities are significantly more polar.
-
Homocoupling Products: Self-coupling of the boronic acid or the coupling partner can occur.
-
-
Solutions:
-
Minimize Impurity Formation: See solutions for "Low Yield" to reduce side reactions. For nitrile hydrolysis, neutralize the reaction mixture promptly after completion and avoid excessive temperatures and reaction times.[7]
-
Aqueous Base Wash: To remove unreacted boronic acid and its acidic derivatives, an extraction with a 1-2 M aqueous sodium hydroxide (NaOH) solution can be effective.[5] This converts the acidic boronic acid into its highly water-soluble boronate salt.
-
Crystallization: If the product is a solid, careful selection of a crystallization solvent system can be highly effective for removing impurities.
-
Chromatography: While boronic acids can streak on silica gel, this can sometimes be mitigated by impregnating the silica with a boronic acid scavenger or by using a different stationary phase.[8] For close-boiling impurities, using a longer chromatography column or a gradient elution with decreasing polarity might improve separation.[9]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability and handling of this compound on a large scale?
A1: Due to the inherent instability of many heteroaryl boronic acids, converting it to a more stable derivative for storage and use is a common and effective strategy.[4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are stable on the benchtop under air.[2][4] They can be used directly in coupling reactions where they slowly release the active boronic acid under basic conditions.[4]
-
Diethanolamine (DEA) Adducts: Complexing the boronic acid with diethanolamine is a cost-effective method to form air- and water-stable crystalline solids.[10] These adducts can often be used directly in Suzuki coupling reactions.[10]
-
Potassium Trifluoroborate Salts: These salts can also offer enhanced stability and are often good coupling partners.[5]
Q2: What are the key safety precautions when handling this compound at scale?
A2: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][11] When handling at scale:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[12]
-
Handling: Avoid breathing dust and wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and air, as it is listed as air and light sensitive.[3]
Q3: Is flow chemistry a viable option for scaling up reactions with this compound?
A3: Yes, flow chemistry is a highly effective strategy for scaling up reactions involving potentially unstable or highly reactive intermediates, which can be involved in the synthesis or subsequent reactions of this compound.[2]
-
Benefits of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise control of reaction temperature, mitigating risks from exothermic reactions.[2]
-
Safe Handling of Intermediates: Unstable intermediates are generated and consumed in situ, minimizing risk.[2][13]
-
Rapid Optimization and Scalability: Conditions can be optimized quickly on a small scale, and scale-up is achieved by running the reactor for longer periods ("numbering up").[2]
-
Suppression of Side Reactions: Rapid mixing and short residence times can suppress side reactions that are more prevalent in slower batch processes.[2]
-
Q4: How does boroxine formation affect my reaction, and how can I control it?
A4: Boroxines are formed by the dehydration of three boronic acid molecules and exist in equilibrium with the boronic acid form.[1][5]
-
Effect on Reaction: In many cases, boroxines are competent coupling partners and their in-situ formation does not significantly hinder the reaction.[5] However, their formation alters the stoichiometry and solubility of the boron reagent, which can lead to inconsistencies.
-
Control: The equilibrium can be influenced by water content, temperature, and solvent.[5] The presence of water favors the boronic acid form, while anhydrous conditions and higher temperatures favor boroxine formation.[5] If you suspect boroxine formation is causing issues, adding a controlled, small amount of water to the reaction can shift the equilibrium back towards the monomeric boronic acid.[5]
Data Presentation
Table 1: Troubleshooting Summary for Scale-Up Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | Protodeboronation, moisture, poor temperature control, reagent degradation.[1][2] | Use anhydrous conditions, weaker base (e.g., KF), lower temperature. Consider using a protected boronic acid derivative (e.g., MIDA ester).[4][5] Improve reactor cooling and agitation.[2] |
| Difficult Purification | Presence of protodeboronated byproduct, boroxines, or nitrile hydrolysis products.[1][7] | Perform an aqueous base wash to remove acidic boron species.[5] Neutralize work-up promptly to prevent hydrolysis.[7] Optimize crystallization or chromatography conditions. |
| Inconsistent Results | Boroxine formation, variable reagent quality, moisture contamination.[5] | Control water content in the reaction. Use a stable derivative like a DEA adduct.[10] Always verify the purity of starting materials before use.[2] |
| Runaway Reaction / Poor Control | Highly exothermic process (e.g., lithiation-borylation).[2] | Implement efficient cooling and slow reagent addition. For persistent issues, transition to a flow chemistry setup for superior thermal management.[2][13] |
Table 2: Recommended Starting Conditions for a Suzuki-Miyaura Coupling (Scale-Up)
| Parameter | Recommendation | Rationale / Notes |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ (0.5-2 mol%) with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂ (1-3 mol%).[1] | Choice depends on the specific aryl halide. Buchwald-type ligands are often effective for challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃, or KF (2.0 - 3.0 equivalents).[5][14] | Weaker bases can minimize protodeboronation.[5] Must be anhydrous. |
| Solvent | Degassed 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1), Toluene, or 2-MeTHF.[14] | The choice of solvent can impact solubility and reaction rate. Water content should be carefully controlled. |
| Temperature | 80 - 110 °C | Lower temperatures may be possible with a highly active catalyst system and can reduce side reactions.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and reagent decomposition.[2] |
Experimental Protocols
Protocol 1: General Protocol for a Scaled-Up Suzuki-Miyaura Coupling
-
Reagent Preparation: Ensure all reagents are of high purity. Dry the base (e.g., K₃PO₄) in an oven overnight and cool under vacuum. Degas the solvent(s) by sparging with argon for at least 30 minutes.
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet, add the aryl halide, this compound, and the anhydrous base.
-
Inert Atmosphere: Seal the reactor and purge the system by evacuating and backfilling with an inert gas three times.[1] Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand. Add the degassed solvent via cannula or a pressure-equalizing addition funnel.[1]
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 90 °C).[14]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) until the consumption of the limiting starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.[1] Filter through a pad of celite to remove the palladium catalyst. Separate the organic layer, wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Protocol 2: Preparation of this compound Diethanolamine (DEA) Adduct
This protocol is adapted from general procedures for forming DEA adducts of boronic acids.[10]
-
Dissolution: In a suitable flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent mixture (e.g., methanol/toluene or ethyl acetate/heptane).
-
Addition: To the stirring solution, add diethanolamine (1.0 eq.) either neat or as a solution in the same solvent.
-
Precipitation: A precipitate of the DEA adduct should form, often immediately or upon further stirring.[10] The slurry can be stirred for a period (e.g., 1-2 hours) to ensure complete formation.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a non-polar solvent (e.g., heptane) to remove any non-polar impurities.
-
Drying: Dry the crystalline DEA adduct under vacuum to yield a stable, free-flowing solid. This adduct can now be stored and used in subsequent coupling reactions.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in scale-up reactions.
Caption: Decision workflow for purification of the final product.
Caption: Experimental workflow for a scaled-up Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 5-Cyanothiophene-2-boronic acid versus other Thiophene Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiophene Boronic Acid for Cross-Coupling Reactions.
In the realm of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. Thiophene-containing biaryls are of particular interest due to their prevalence in pharmaceuticals and organic electronics. The reactivity of the boronic acid partner is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of 5-Cyanothiophene-2-boronic acid against other substituted thiophene boronic acids, supported by experimental data, to aid in the rational selection of building blocks for organic synthesis.
Executive Summary
The electronic nature of substituents on the thiophene ring significantly dictates the reactivity of thiophene boronic acids in Suzuki-Miyaura coupling reactions. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields.[1] Conversely, strong electron-withdrawing groups, such as the cyano group in this compound, can present challenges, often resulting in lower yields under standard conditions.[2] This is attributed to the decreased nucleophilicity of the carbon atom attached to the boron, which can slow down the transmetalation step. However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, even these less reactive boronic acids can be effectively utilized in cross-coupling reactions.
Comparative Reactivity Data
| Boronic Acid | Substituent at 5-position | Electronic Nature of Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Thiophene-2-boronic acid | -H | Neutral | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High (Implied)[3] |
| 5-Methylthiophene-2-boronic acid | -CH₃ | Electron-donating | Aryl Halide | Not Specified | Not Specified | Not Specified | Generally Good |
| 5-Chlorothiophene-2-boronic acid | -Cl | Electron-withdrawing (halo) | Aryl Halide | Not Specified | Not Specified | Not Specified | Moderate to Good |
| This compound | -CN | Strongly Electron-withdrawing | Aryl Halide | Not Specified | Not Specified | Not Specified | Lower (Implied)[2] |
Note: The yields for 5-methyl-, 5-chloro-, and this compound are presented as general trends based on the established principles of substituent effects on Suzuki-Miyaura coupling, as specific comparative data under a single set of conditions was not found in the reviewed literature.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of thiophene boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for each specific boronic acid.
General Procedure for Suzuki-Miyaura Coupling of Thiophene Boronic Acids:
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, thiophene boronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Logical Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions, especially when dealing with less reactive substrates like this compound.
References
A Comparative Guide to Thiophene-Based Polymers: Investigating the Impact of Cyano Functionalization
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of conjugated polymers synthesized from cyanothiophene-containing monomers against the well-established poly(3-hexylthiophene) (P3HT). This document summarizes key performance data, outlines detailed experimental protocols, and visualizes synthetic and characterization workflows to aid in the exploration of novel materials for advanced applications.
The introduction of electron-withdrawing groups, such as the nitrile (-CN) moiety, onto the backbone of conjugated polymers like polythiophene can significantly alter their electronic and optical properties. This functionalization strategy is of particular interest for tuning the energy levels of polymers used in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). While direct polymerization of 5-cyanothiophene-2-boronic acid remains an area for further exploration, this guide focuses on a closely related and characterized example: a random terpolymer incorporating 3-cyanothiophene.
Performance Comparison: Cyanothiophene-Containing Terpolymer vs. P3HT
To provide a clear comparison, this guide evaluates a random terpolymer, poly(3-hexylthiophene-co-3-cyanothiophene-co-3-(2-ethylhexyl)thiophene), against the widely studied homopolymer, poly(3-hexylthiophene) (P3HT). The inclusion of the cyano group is expected to lower the energy levels of the resulting polymer, which can be advantageous for certain electronic applications.
| Property | Poly(3-hexylthiophene-co-3-cyanothiophene-co-3-(2-ethylhexyl)thiophene) | Poly(3-hexylthiophene) (P3HT) |
| Molecular Weight (Mn) | 15.3 kDa | 17.5 kDa |
| Polydispersity Index (PDI) | 1.6 | 1.8 |
| UV-Vis Absorption (λmax, film) | 490 nm | 520 nm, 550 nm (shoulder), 600 nm (shoulder)[1] |
| Optical Bandgap (Eg) | 2.02 eV | ~1.9 - 2.1 eV[1] |
| Highest Occupied Molecular Orbital (HOMO) | -5.48 eV | ~ -4.9 to -5.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.46 eV | ~ -2.8 to -3.0 eV |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and characterization of the compared polymers.
Synthesis of Random Poly(3-hexylthiophene-co-3-cyanothiophene-co-3-(2-ethylhexyl)thiophene)
This protocol is based on a modified Grignard Metathesis (GRIM) polymerization method.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
2,5-Dibromo-3-cyanothiophene
-
2,5-Dibromo-3-(2-ethylhexyl)thiophene
-
t-Butylmagnesium chloride in THF (1.0 M)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) catalyst
Procedure:
-
In a nitrogen-filled glovebox, the three dibrominated thiophene monomers are dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to 0°C, and t-butylmagnesium chloride is added dropwise. The mixture is then stirred at room temperature for 1 hour to facilitate the Grignard exchange reaction.
-
The PEPPSI-IPr catalyst is added to the reaction mixture.
-
The polymerization is allowed to proceed at 45°C for 2 hours.
-
The reaction is quenched by the addition of 5 M HCl.
-
The polymer is precipitated by pouring the reaction mixture into methanol.
-
The crude polymer is purified by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
The chloroform fraction, containing the purified polymer, is concentrated, and the polymer is precipitated again in methanol.
-
The final polymer is collected by filtration and dried under vacuum.
Characterization Techniques
The following are standard protocols for characterizing the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.[2] This technique is used to confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): Molecular weight (Mn) and polydispersity index (PDI) are determined by GPC using, for example, THF as the eluent at a flow rate of 1.0 mL/min, with polystyrene standards for calibration.
-
UV-Vis Spectroscopy: Thin films of the polymers are prepared by spin-coating a solution (e.g., in chlorobenzene) onto a quartz substrate.[1] Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and calculate the optical bandgap.
-
Cyclic Voltammetry (CV): CV is performed on a thin film of the polymer drop-cast onto a glassy carbon electrode. The measurements are carried out in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) under an inert atmosphere. The oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature under a nitrogen atmosphere.
Visualizing the Processes
Diagrams created using the DOT language provide a clear visual representation of the synthesis and characterization workflows.
Caption: Synthesis of the random terpolymer via GRIM polymerization.
Caption: General workflow for polymer characterization.
References
comparing the performance of 5-Cyanothiophene-2-boronic acid in OLEDs with other materials
The relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the innovation of the organic materials at their core. Among the vast chemical landscape, organoboron compounds, synthesized from precursors like 5-Cyanothiophene-2-boronic acid, have emerged as a frontier class of materials, particularly for creating highly efficient light-emitting layers.
Boronic acids and their ester derivatives are not typically used as final, functional layers in an OLED. Instead, they are critical molecular building blocks. Their true power lies in their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. This reaction allows chemists to precisely construct large, complex π-conjugated systems—the workhorses of organic electronics—by connecting different molecular fragments. A thiophene-based boronic acid, for instance, can be used to introduce a sulfur-rich, electron-donating thiophene unit into a larger molecule designed to be a high-performance emitter, a stable charge-transporter, or a robust host material.
This guide provides a comparative analysis of a novel organoboron emitter against established, high-performance materials used in modern OLEDs. It delves into the quantitative performance metrics, the experimental methods used to achieve these results, and the underlying chemical and device physics principles.
Comparative Performance of Emitter Materials
The performance of an OLED is dictated by the interplay of materials in its multilayered structure. The emissive layer (EML) is where injected electrons and holes recombine to produce light, making the choice of emitter material paramount. Here, we compare a novel green emitter based on a dual boron-core structure (BNBO), a representative of advanced materials derived from boronic acid precursors, with the archetypal green phosphorescent emitter, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and a high-performance blue Thermally Activated Delayed Fluorescence (TADF) emitter (TDBA-Si).
| Parameter | BNBO (Green MR-TADF) | Ir(ppy)₃ (Green Phosphorescent) | TDBA-Si (Blue TADF Host) |
| Material Role | Emitter | Emitter (Dopant) | Host & Emitter Contributor |
| Max. External Quantum Efficiency (EQE) | 24.3%[1] | ~21.2% (in DPTPCz host)[2] | >30%[3] |
| Emission Peak | 508 nm[1] | ~510-520 nm | 471 nm (Device Emission)[4] |
| Full Width at Half Maximum (FWHM) | 36 nm (Narrowband)[1] | ~50-60 nm | 34 nm (Narrowband)[4] |
| CIE Coordinates (x, y) | (0.17, 0.65)[1] | Typically (~0.30, 0.62) | Not Specified |
| Key Advantage | Narrowband emission, high efficiency | High phosphorescence efficiency | High efficiency, low roll-off |
Experimental Protocols
The fabrication and characterization of OLED devices are meticulous processes performed in highly controlled environments to ensure device integrity and performance reproducibility.
1. General OLED Fabrication via Vacuum Thermal Evaporation (VTE)
Vacuum Thermal Evaporation is the standard method for depositing the small organic molecules and metal layers that constitute a high-performance OLED. The process is conducted under high vacuum (typically <10⁻⁶ Torr) to prevent contamination and ensure uniform film deposition.[5][6]
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then dried and treated with UV-Ozone or Oxygen Plasma to increase the ITO work function and improve hole injection.
-
Layer Deposition: The organic layers and metal cathode are deposited sequentially in a vacuum chamber.
-
A crucible containing the source material (e.g., a hole-transport material like TAPC) is heated until the material sublimes.
-
The vaporized molecules travel in a straight line and condense on the cooler substrate, forming a thin film.
-
The thickness of the film is monitored in real-time using a quartz crystal microbalance (QCM).[7]
-
This process is repeated for each layer: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), Electron Injection Layer (EIL), and finally the metal Cathode. For doped EMLs, the host and dopant materials are co-evaporated from separate sources at controlled rates.
-
-
Encapsulation: Once fabricated, the device is immediately encapsulated using a glass lid and UV-cured epoxy in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the sensitive organic layers from degradation by oxygen and moisture.
2. Device Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The primary electrical and optical characteristics are measured using a source measure unit (SMU) combined with a photometer or spectroradiometer.
-
A forward voltage is applied to the device and swept in defined steps.
-
At each voltage step, the current flowing through the device is measured by the SMU, and the light output (luminance, cd/m²) is measured by the photometer.[8][9][10][11]
-
From this data, key metrics like turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are calculated.
-
-
External Quantum Efficiency (EQE) and Electroluminescence (EL) Spectrum: The light emitted from the device is collected by an integrating sphere connected to a calibrated spectrometer. This allows for the measurement of the total photon flux, from which the EQE is calculated as the ratio of photons emitted to electrons injected. The spectrometer also records the EL spectrum and Commission Internationale de l'Éclairage (CIE) color coordinates.[12]
-
Lifetime Measurement: Device stability is assessed by operating it at a constant current density that produces a specific initial luminance (e.g., 1000 cd/m²). The time it takes for the luminance to decay to 50% of its initial value (LT50) is recorded as the operational lifetime.[12][13]
Visualizations
Below are diagrams illustrating key concepts in the synthesis and function of these OLED materials.
Caption: Synthetic pathway using a boronic acid to create a functional OLED material.
Caption: Typical multilayer architecture of a modern OLED device.
Caption: Standard experimental workflow for OLED fabrication and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. displaydaily.com [displaydaily.com]
- 4. Multi-resonance thermally activated delayed fluorescence emitters based on BNCz framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. tailorpixels.com [tailorpixels.com]
A Comparative Guide to the Validation of Suzuki Coupling Products Derived from 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of palladium-catalyzed cross-coupling methods for the synthesis of 5-arylthiophene-2-carbonitriles, with a focus on the validation of products derived from the Suzuki-Miyaura coupling of 5-cyanothiophene-2-boronic acid. The performance of the Suzuki coupling is compared with alternative methods like Stille and Negishi couplings, supported by experimental data from related thiophene systems. Detailed experimental protocols and characterization data are provided to aid in the synthesis and validation of these valuable compounds.
Introduction
The 5-arylthiophene-2-carbonitrile scaffold is a key structural motif in many pharmaceutical and materials science applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering a versatile route to these compounds.[1] This guide will delve into the validation of products from this reaction, comparing its efficacy with other established cross-coupling techniques.
Performance Comparison of Cross-Coupling Methods
The choice of cross-coupling reaction for the synthesis of 5-arylthiophene-2-carbonitriles depends on several factors, including substrate scope, functional group tolerance, toxicity of reagents, and reaction conditions. Below is a comparative summary of Suzuki, Stille, and Negishi couplings for the functionalization of thiophene derivatives.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (e.g., organotin compounds) | Organozinc |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts | Moderate toxicity, moisture sensitive |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent | Good, but sensitive to acidic protons |
| Reaction Conditions | Requires a base | Generally mild, neutral conditions | Requires anhydrous conditions |
| Byproduct Removal | Generally straightforward (water-soluble) | Can be challenging | Generally straightforward |
| Reagent Availability | Wide variety of boronic acids are commercially available | Organostannanes often require synthesis | Organozinc reagents often prepared in situ |
Experimental Data
Table 1: Representative Yields for Suzuki Coupling of a 5-Bromothiophene Derivative with Various Aryl Boronic Acids [2]
| Aryl Boronic Acid/Ester | Product | Yield (%) |
| 3,4-Dichlorophenylboronic acid | 5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 59 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 57 |
| 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 58 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling and a viable alternative, the Stille coupling, are provided below. These protocols are based on established procedures for the synthesis of functionalized thiophenes.[3][4]
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 5-arylthiophene-2-carbonitriles from this compound and an aryl bromide.
Materials:
-
This compound (or its pinacol ester) (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, and the base.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion (typically 12 hours), cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Stille Coupling Protocol (Alternative Method)
This protocol outlines the synthesis of 5-arylthiophene-2-carbonitriles using a Stille coupling reaction.
Materials:
-
2-Tributylstannyl-5-cyanothiophene (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous toluene or DMF
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide and 2-tributylstannyl-5-cyanothiophene.
-
Add anhydrous and degassed toluene (or DMF).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-110 °C with stirring for 12-16 hours.[4]
-
After cooling to room temperature, the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography.
Product Validation Workflow
The validation of the synthesized 5-arylthiophene-2-carbonitrile products is crucial to confirm their identity and purity. The following workflow outlines the standard analytical techniques employed.
References
A Researcher's Guide to Spectroscopic Analysis of Intermediates in 5-Cyanothiophene-2-boronic Acid Reactions
For researchers and professionals in drug development, understanding the transient species that form during a chemical reaction is paramount for optimization, mechanistic elucidation, and scaling up of synthetic processes. This guide provides a comparative overview of spectroscopic techniques for the analysis of reaction intermediates involving 5-cyanothiophene-2-boronic acid, a key building block in medicinal chemistry. While direct spectroscopic data for intermediates of this specific molecule are not extensively published, this guide extrapolates from well-documented analogous systems to provide a robust framework for investigation.
Probing Reaction Pathways: A Comparison of Spectroscopic Techniques
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a common application for this compound. The identification of transient intermediates in its catalytic cycle, such as boronate complexes, oxidative addition products, and transmetalation intermediates, is crucial for a deeper understanding of the reaction mechanism. The primary techniques for such in-situ analysis include Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy.
| Spectroscopic Technique | Advantages | Disadvantages | Typical Application for this compound Reactions |
| ¹¹B NMR Spectroscopy | Directly probes the boron center, providing clear information on its coordination state (trigonal vs. tetrahedral). Sensitive to the formation of boronate "ate" complexes. | Lower sensitivity and broader signals compared to ¹H NMR. Requires specialized NMR probes. | Identification of the initial boronate complex formed upon addition of base, a key step preceding transmetalation. |
| ¹H and ¹⁹F NMR Spectroscopy | High sensitivity and resolution. Provides detailed structural information on the organic framework of the intermediates. ¹⁹F NMR is particularly useful if a fluorinated coupling partner is used. | Can be complex to interpret due to overlapping signals. Requires deuterated solvents for in-situ monitoring. | Monitoring the consumption of starting materials and the formation of products. Observing shifts in the thiophene proton signals upon coordination to palladium. |
| Raman Spectroscopy | Non-invasive and can be used in non-deuterated solvents and even in solid-state reactions.[1] Provides information on vibrational modes, which can be sensitive to bond formation and breaking. | Can be affected by fluorescence. Interpretation of spectra can be complex. | Real-time monitoring of the reaction progress by tracking the disappearance of reactant bands and the appearance of product bands. |
| Infrared (IR) Spectroscopy | Widely available. Good for identifying functional groups and changes in bonding. | Can be difficult to use for in-situ monitoring in solution due to solvent interference. | Characterization of isolated intermediates. Observing changes in the C≡N stretching frequency upon coordination or reaction. |
Comparative Spectroscopic Data for Boronic Acid Intermediates
While specific data for this compound intermediates is scarce, data from analogous systems provide valuable benchmarks.
Table 1: Comparative ¹¹B NMR Chemical Shifts for Boronic Acid Species
| Boron Species | General Chemical Shift Range (ppm) | Comments |
| Arylboronic Acid (trigonal) | δ 27-33 | The starting this compound would be expected in this range. |
| Arylboronate "ate" Complex (tetrahedral) | δ 3-15 | Formation of the tetracoordinate boronate upon addition of a base (e.g., hydroxide or alkoxide) results in a significant upfield shift. This is a key intermediate to monitor. |
| Boroxine (trigonal anhydride) | δ 30-35 | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which have a similar chemical shift to the monomeric acid. |
Table 2: Hypothetical ¹H NMR Shifts for a Suzuki Coupling Intermediate (Based on a hypothetical reaction between this compound and a generic Aryl-Pd(II)-L₂-X complex)
| Species | Thiophene H3 Proton (approx. δ) | Thiophene H4 Proton (approx. δ) | Rationale for Shift |
| Starting Material: this compound | ~7.6 ppm | ~7.5 ppm | Standard chemical shifts for the starting material. |
| Intermediate: Aryl-Pd(II)-Boronate Complex | Shifted from starting material | Shifted from starting material | Coordination to the palladium center through the boronate group would alter the electronic environment of the thiophene ring, causing a shift in the proton resonances. The magnitude and direction of the shift would depend on the specific geometry of the complex. |
| Product: 5-Cyano-2-arylthiophene | Dependent on aryl group | Dependent on aryl group | The final product will have a distinct set of signals corresponding to the new biaryl structure. |
Experimental Protocols for Spectroscopic Monitoring
In-situ NMR Monitoring of a Suzuki-Miyaura Reaction
Objective: To observe the formation of the boronate intermediate and monitor the reaction kinetics.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or CsF)
-
Deuterated solvent (e.g., DMSO-d₆ or THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a J. Young valve
Procedure:
-
In a glovebox, add the this compound, aryl halide, palladium catalyst, base, and internal standard to a clean, dry NMR tube.
-
Add the deuterated solvent via syringe.
-
Seal the NMR tube with the J. Young valve.
-
Acquire an initial spectrum (¹H and ¹¹B) at room temperature to identify the starting materials.
-
Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Acquire a series of ¹H and ¹¹B NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting materials, internal standard, and any observed intermediates and products.
-
Plot the concentration of each species over time to determine the reaction kinetics.
In-situ Raman Monitoring
Objective: To monitor the reaction progress in real-time without the need for deuterated solvents.
Materials:
-
Same reactants as for the NMR experiment.
-
Non-deuterated solvent (e.g., dioxane/water mixture).
-
Reaction vessel compatible with a Raman probe.
Procedure:
-
Assemble the reaction vessel with a Raman immersion probe.
-
Add the solvent and reactants to the vessel.
-
Begin stirring and heating to the desired reaction temperature.
-
Acquire an initial Raman spectrum of the starting materials.
-
Continuously acquire Raman spectra throughout the course of the reaction.
-
Identify characteristic Raman bands for the starting materials and the product. For example, monitor the disappearance of a C-Br stretching band from the aryl bromide and the appearance of a new band corresponding to the biaryl product.
-
Plot the intensity of these characteristic bands over time to follow the reaction progress.
Visualizing Reaction and Experimental Workflows
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for in-situ NMR reaction monitoring.
By employing the comparative data and detailed protocols outlined in this guide, researchers can effectively design experiments to identify and characterize the fleeting intermediates in reactions of this compound, leading to a more profound understanding and control of these critical synthetic transformations.
References
Assessing the Electronic Effects of the Cyano Group in 5-Cyanothiophene-2-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituents on aromatic rings are a cornerstone of modern medicinal chemistry and materials science. Understanding these effects allows for the fine-tuning of molecular properties such as acidity, reactivity, and biological activity. This guide provides a comprehensive assessment of the electronic effects of the cyano group in 5-Cyanothiophene-2-boronic acid, comparing it with other relevant substituted thiophene and benzene derivatives. This analysis is supported by experimental data and detailed methodologies to assist researchers in their own investigations.
Introduction to Electronic Effects
The electronic influence of a substituent on an aromatic ring is primarily described by two phenomena: the inductive effect and the resonance effect . The inductive effect is a through-bond polarization, while the resonance effect involves the delocalization of π-electrons. The cyano group (-CN) is well-established as a potent electron-withdrawing group through both of these mechanisms. Its strong electronegativity pulls electron density away from the aromatic ring inductively, and its π* orbitals can accept electron density through resonance.
In the context of this compound, these electronic effects are crucial in modulating the properties of the boronic acid moiety, a versatile functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Quantitative Analysis of Electronic Effects
To quantitatively assess the electronic impact of the cyano group, we can utilize several experimental parameters, including Hammett constants and acid dissociation constants (pKa).
Hammett Constants
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of the substituent.
While specific Hammett constants for substituents on a thiophene ring are less common in the literature than for benzene derivatives, studies have shown that for α-substituted thiophenes (at the 2- or 5-position), the Hammett σp values for the corresponding benzene derivatives can be used as a reasonable approximation.[1]
| Substituent | Hammett Constant (σp for benzene ring) | Reference |
| -CN | 0.66 | [2] |
| -NO₂ | 0.78 | [2] |
| -Br | 0.23 | [2] |
| -Cl | 0.23 | [2] |
| -H | 0.00 | [2] |
| -CH₃ | -0.17 | [2] |
| -OCH₃ | -0.27 | [2] |
As the table indicates, the cyano group has a large positive σp value, signifying its strong electron-withdrawing nature, comparable to the nitro group.
Acid Dissociation Constant (pKa)
The acidity of the boronic acid group is a direct reflection of the electronic environment of the aromatic ring. Electron-withdrawing groups stabilize the corresponding boronate anion, thereby increasing the acidity and lowering the pKa value.
| Compound | pKa | Reference |
| This compound | Predicted: 7.27 ± 0.53 | [3] |
| Phenylboronic acid | 8.83 | [4] |
| 4-Cyanophenylboronic acid | 7.84 | [4] |
| 4-Nitrophenylboronic acid | 7.02 | [5] |
| Thiophene-2-boronic acid | 8.11 | [6] |
| 5-Chlorothiophene-2-boronic acid | Not available | |
| 5-Bromothiophene-2-boronic acid | Not available |
Note: An experimental pKa value for this compound was not found in the searched literature. The value presented is a computational prediction.
The predicted pKa of this compound is significantly lower than that of both phenylboronic acid and thiophene-2-boronic acid, highlighting the potent electron-withdrawing effect of the cyano group. This increased acidity is comparable to that of 4-nitrophenylboronic acid, further emphasizing the similarity in the electronic impact of the cyano and nitro groups.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insight into the electronic effects of the cyano group.
NMR Spectroscopy
Infrared (IR) Spectroscopy
The C≡N stretching vibration in the IR spectrum is a characteristic and intense band. For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm⁻¹.[1] Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles. The exact position and intensity can be influenced by other substituents on the ring.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
A common and reliable method for determining the pKa of boronic acids is through UV-Vis spectrophotometry.
Principle: The UV-Vis absorption spectrum of many aromatic boronic acids changes as a function of pH due to the different electronic structures of the protonated (trigonal) and deprotonated (tetragonal) forms of the boronic acid. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
For each pH value, prepare a sample by adding a small, constant aliquot of the boronic acid stock solution to the buffer solution in a cuvette. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.
-
Record the UV-Vis spectrum for each sample.
-
Plot the absorbance at a wavelength where the change is maximal versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.[5][7][8]
NMR and IR Spectroscopy
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Reference the spectra to the residual solvent peak.
-
Analyze the chemical shifts and coupling constants to deduce the electronic environment of the different nuclei.
IR Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.
-
Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
Identify the characteristic stretching frequency of the C≡N bond and other key functional groups.
Visualizing Electronic Effects and Experimental Workflow
Caption: Electronic effects of the cyano group on the thiophene ring.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The cyano group in this compound exerts a strong electron-withdrawing effect on the thiophene ring, primarily through inductive and resonance mechanisms. This is quantitatively supported by the high positive Hammett constant (approximated from the benzene analogue) and the significantly lower predicted pKa value compared to unsubstituted thiophene-2-boronic acid. These electronic modifications have profound implications for the acidity, reactivity, and potential biological activity of the molecule. The experimental protocols provided herein offer a clear roadmap for researchers to further investigate and quantify these effects in their own work.
References
- 1. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. m.youtube.com [m.youtube.com]
The Versatility of Substituted Thiophene Boronic Acids: A Comparative Guide to Their Applications
Substituted thiophene boronic acids have emerged as indispensable building blocks in modern chemistry, finding diverse applications across organic synthesis, materials science, medicinal chemistry, and sensor technology. Their utility stems from the unique electronic properties of the thiophene ring combined with the versatile reactivity of the boronic acid functional group. This guide provides a comparative overview of the applications of substituted thiophene boronic acids, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.
Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and substituted thiophene boronic acids are excellent coupling partners in this reaction.[1] This method is widely employed for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] The electronic nature of the substituents on the thiophene boronic acid can influence the reaction yield, with electron-donating groups generally enhancing the reaction rate.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various substituted thiophene boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides, highlighting the reaction conditions and corresponding yields.
| Thiophene Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 2-Thiopheneboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 95 | [2] |
| 3-Thienylboronic acid | 3-Bromopyridine | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | - | Toluene | 73 | [3] |
| 5-Formyl-2-thiopheneboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME | Not specified | [4] |
| 2-Thiopheneboronic acid | 2,4-Dibromothiophene | Not specified | Not specified | Not specified | Low Yield | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromothiophene-2-carbaldehyde | Not specified | Not specified | Not specified | Moderate to Excellent | [5] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted thiophene boronic acid with an aryl halide.
Materials:
-
Substituted thiophene boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution, 2 equivalents)
-
Solvent (e.g., Dimethoxyethane (DME))
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottomed flask, add the aryl halide (1 mmol) and the palladium catalyst (0.05 mmol) in DME (20 mL).
-
Purge the flask with an inert gas and stir the solution for 10 minutes at room temperature.
-
In a separate vial, dissolve the substituted thiophene boronic acid (1.2 mmol) in a minimum amount of ethanol.
-
Add the dissolved thiophene boronic acid and the aqueous Na₂CO₃ solution (2 mL) to the reaction flask.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture and add a saturated aqueous NaCl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Visualization: Suzuki-Miyaura Coupling Workflow
Materials Science: Building Blocks for Organic Electronics
Substituted thiophene boronic acids are crucial precursors for the synthesis of conjugated polymers and small molecules used in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials, including their HOMO/LUMO energy levels and charge carrier mobility, can be tuned by modifying the substituents on the thiophene ring.
Comparative Electronic Properties of Thiophene-Based Polymers
The table below presents the electronic properties of various conjugated polymers synthesized using thiophene-based monomers, which can be prepared from their corresponding boronic acids.
| Polymer/Small Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| DPP-based oligomer | - | - | - | 0.09 | [6] |
| BDP-based oligomer | - | - | - | 0.02 | [6] |
| PBDTT-DPP | - | - | - | 4.36 x 10⁻³ (electron mobility) | [6] |
| PBDTT-DPPFu | - | - | - | 1.15 x 10⁻² (electron mobility) | [6] |
| Tellurophene-based polymer | - | - | - | 0.003 | [7] |
| PDPP-2S-Se | - | - | - | 0.59 | [8] |
Experimental Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET to evaluate the performance of a thiophene-based organic semiconductor.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer
-
Thiophene-based organic semiconductor solution (e.g., in chlorobenzene)
-
Source and drain electrode material (e.g., gold)
-
Cleaning solvents (deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the Si/SiO₂ substrate with deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Deposit a thin film of the thiophene-based organic semiconductor onto the SiO₂ surface using a technique like spin-coating or drop-casting.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Characterization: Measure the electrical characteristics of the OFET, such as the output and transfer curves, using a semiconductor parameter analyzer. The charge carrier mobility is calculated from the saturation region of the transfer curve.[7]
Visualization: OFET Fabrication Workflow
Medicinal Chemistry: Scaffolds for Drug Discovery
The thiophene moiety is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. Substituted thiophene boronic acids serve as key intermediates in the synthesis of these and other biologically active compounds, enabling the exploration of new chemical space for drug discovery.
Biological Activity of Thiophene Derivatives Synthesized via Boronic Acids
This table highlights the biological activities of some thiophene-containing compounds synthesized using boronic acid-mediated cross-coupling reactions, with their corresponding half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial (P. aeruginosa) | 29.7 µg/mL | [5] |
| 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 µg/mL | [5] |
| Benzoxaborole derivative 34 | Antimalarial (P. falciparum) | 0.061 | [9] |
| Dipeptide boronic acid 15 | Proteasome Inhibition | 0.0046 | [10] |
| Estradiol mimic 111 | Antiproliferative (MCF-7) | ~5 | [10] |
Experimental Protocol: Synthesis of a Biologically Active Arylthiophene
The following is a representative procedure for the synthesis of 4-arylthiophene-2-carbaldehydes via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromothiophene-2-carbaldehyde
-
Arylboronic acid or arylboronic pinacol ester
-
Palladium catalyst
-
Base
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Combine 4-bromothiophene-2-carbaldehyde, the arylboronic acid derivative, the palladium catalyst, and the base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by chromatography to obtain the desired 4-arylthiophene-2-carbaldehyde.
-
The synthesized compounds can then be screened for their biological activities using appropriate assays.[5]
Visualization: Drug Discovery Pathway
Sensor Technology: Platforms for Molecular Recognition
Thiophene boronic acids are employed in the design of chemical sensors, particularly for the detection of saccharides and other cis-diol-containing molecules. The reversible interaction between the boronic acid group and diols leads to a measurable signal change, such as a change in fluorescence or an electrochemical response.
Performance of a Boronic Acid-Based Saccharide Sensor
The following table provides data on the fluorescence response of a tetraphenylethene-based diboronic acid sensor (TPE-DABA) to various saccharides at different pH values, demonstrating its potential for selective saccharide detection.
| Analyte | Fluorescence Response (I/I₀ @ 495 nm, pH 7.4) | Fluorescence Response (pH 9.25) | Reference |
| Sorbitol | ~0.4 | Prominent redshift | [11] |
| Fructose | ~0.5 | Prominent redshift | [11] |
| Glucosamine | ~0.6 | Moderate response | [11] |
| Sialic Acid | ~0.65 | Moderate response | [11] |
| Glucose | ~0.8 | Weak response | [11] |
| Lactose | ~0.9 | Weak response | [11] |
Experimental Protocol: Fabrication of a Thiophene Boronic Acid-Based Electrochemical Sensor
This protocol outlines the fabrication of an electrochemical sensor for the detection of glycated hemoglobin (HbA1c) using a composite of phenylboronic acid-modified pyrroloquinoline quinone (PBA-PQQ) and reduced graphene oxide. While not a thiophene boronic acid, the principle is transferable.
Materials:
-
Glassy carbon electrode (GCE)
-
Graphene oxide
-
Pyrroloquinoline quinone (PQQ)
-
Phenylboronic acid (PBA)
-
Electrochemical workstation
Procedure:
-
Electrode Preparation: Electrodeposit reduced graphene oxide (ERGO) onto a GCE.
-
Modifier Deposition: Decorate the ERGO/GCE surface with a PQQ multilayer via potential cycling.
-
Functionalization: Further modify the electrode with PBA to form the PBA-PQQ/ERGO/GCE.
-
Detection: The complexation of PBA with the cis-diol groups of HbA1c causes a change in the oxidation peak current of PQQ, which is measured by voltammetry. The change in current is proportional to the concentration of HbA1c.
Visualization: Boronic Acid-Based Sensing Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel photoinduced electron-transfer sensor for saccharides based on the interaction of boronic acid and amine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 5-Cyanothiophene-2-boronic Acid: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) office.
Proper management and disposal of 5-Cyanothiophene-2-boronic acid are critical to ensuring laboratory safety and environmental compliance. This guide provides a step-by-step procedure for its disposal, intended for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][2] This means it should not be disposed of in regular trash or down the drain.
1. Waste Collection and Storage:
-
Solid Waste:
-
Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealable waste container.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
-
Contaminated Labware:
-
Disposable items (e.g., weighing paper, gloves, pipette tips) that have come into contact with the chemical should be placed in a sealed bag or container labeled as hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
2. Spill and Emergency Procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[2]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
3. Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste management company.
-
Ensure all necessary paperwork for hazardous waste disposal is completed as per your institution's and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 5-Cyanothiophene-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Cyanothiophene-2-boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Strict adherence to PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes[4][5][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated[4][5]. |
| Body Protection | A laboratory coat, fully buttoned, with long pants and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | Protects skin from accidental spills and contact[4][5]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter (conforming to EN 143) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust or aerosols are generated[1][3][5]. | Minimizes the risk of respiratory tract irritation[1][2][3][5]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Ensure a certified chemical fume hood is used for all handling procedures[4].
-
Verify that a safety shower and eyewash station are readily accessible[4][7].
-
The work area must be clean and free of clutter.
-
Keep incompatible materials, such as strong oxidizing agents and acids, away from the work area[1][3].
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Handle in accordance with good industrial hygiene and safety practices[1].
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers[5].
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][4].
-
Clean the work area to remove any residual chemical.
-
Remove and wash contaminated clothing and gloves before re-use[1].
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.
-
Do not empty into drains[1].
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[4].
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[3][4].
-
For large spills, evacuate the area and follow emergency procedures.
-
-
Final Disposal:
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
